OS 1808
Description
Propriétés
Numéro CAS |
5675-57-0 |
|---|---|
Formule moléculaire |
C10H19O6P |
Poids moléculaire |
266.23 g/mol |
Nom IUPAC |
ethyl (Z)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8- |
Clé InChI |
JHCCEPMFFLZBLL-HJWRWDBZSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C)\OP(=O)(OCC)OCC |
SMILES canonique |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AI 3-22015; AI-3-22015; AI3-22015 |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of BI-1808: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1808 (also known as OS-1808) is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2).[1][2][3] As a promising immunotherapeutic agent, BI-1808 is engineered to modulate the tumor microenvironment by selectively targeting and depleting key immunosuppressive cells. This document provides a comprehensive overview of the mechanism of action of BI-1808, supported by preclinical and clinical data. It details the experimental protocols used to elucidate its function and presents this information in a structured format for drug development professionals.
Core Mechanism of Action
BI-1808 exerts its anti-tumor effects through a multi-faceted mechanism centered on the blockade of the TNF-α/TNFR2 signaling axis and the subsequent reprogramming of the tumor immune landscape.[4][5][6] TNFR2 is highly expressed on tumor-associated regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[4][7] The core mechanism of BI-1808 involves two primary actions:
-
Ligand Blockade: BI-1808 competitively binds to TNFR2, preventing its interaction with its natural ligand, tumor necrosis factor-alpha (TNF-α).[3][8] This blockade inhibits the pro-survival and proliferative signals that TNF-α provides to Tregs, thereby compromising their immunosuppressive function.[9]
-
FcγR-Dependent Depletion of Regulatory T cells (Tregs): The Fc portion of the BI-1808 IgG1 antibody engages with Fcγ receptors (FcγR) on effector immune cells, such as natural killer (NK) cells and macrophages, within the tumor microenvironment.[4][6] This interaction triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the specific depletion of TNFR2-high intratumoral Tregs.[4][10]
The depletion of immunosuppressive Tregs shifts the balance of the tumor microenvironment from an immunosuppressed to an inflamed state. This reprogramming is further enhanced by:
-
Expansion and Activation of CD8+ T cells: With the reduction of Treg-mediated suppression, cytotoxic CD8+ T cells can more effectively recognize and eliminate tumor cells.[8][9] Evidence suggests that BI-1808 treatment leads to a significant expansion of the intratumoral CD8+ T cell population and an increased CD8+/Treg ratio.[2]
-
Modulation of Myeloid Cells: The mechanism of action also involves the modulation of other innate immune cells, including neutrophils and myeloid-derived suppressor cells (MDSCs), further contributing to a more robust anti-tumor immune response.[4][5][6]
Data Presentation
Preclinical Data Summary
The preclinical development of BI-1808 involved a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile.
| Parameter | Model/System | Key Findings | Reference(s) |
| Binding Affinity | Recombinant human and cynomolgus TNFR2 | Sub-nanomolar affinity | [9] |
| In Vivo Efficacy (Monotherapy) | Syngeneic mouse tumor models (using a murine surrogate antibody) | Potent anti-tumor activity; regression of large established tumors. | [4][7] |
| In Vivo Efficacy (Combination Therapy) | Syngeneic mouse tumor models with partial sensitivity to checkpoint blockade | Complete cures observed in all treated mice when combined with an anti-PD-1 antibody. | [3][8] |
| Toxicology | Cynomolgus Macaques | Well-tolerated at doses up to 200 mg/kg administered weekly for four weeks. | [4] |
| Pharmacokinetics (NHP) | Cynomolgus Macaques | Expected half-life of two weeks at receptor saturation. | [4] |
| Cytokine Release | In vitro human cell assays and humanized mouse models | No indications of harmful cytokine release. | [4] |
Clinical Data Summary (Phase 1/2a, NCT04752826)
The ongoing Phase 1/2a clinical trial is evaluating the safety and efficacy of BI-1808 as a monotherapy and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors and T-cell lymphomas.
| Parameter | Patient Cohort | Key Findings | Reference(s) |
| Objective Response Rate (ORR) | Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable) | 46% | [11] |
| Disease Control Rate (DCR) | Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable) | 92% | [11] |
| Clinical Response (Monotherapy) | Gastrointestinal Stromal Tumor (GIST) (n=1) | Robust and ongoing partial response in a heavily pretreated patient. | [12] |
| Pharmacodynamics | Patients with advanced malignancies | Doses ≥ 675 mg Q3W resulted in complete receptor occupancy throughout the dosing interval. | [3][13] |
| Biomarkers | Patients with advanced malignancies | Significant reduction of regulatory T-cells and a substantial increase in soluble TNFR2 (sTNFR2) at doses ≥ 675 mg Q3W. | [3] |
| Safety | Patients with advanced malignancies | Favorable safety profile with no dose-limiting toxicities observed in the monotherapy arm. | [12] |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical and clinical evaluation of BI-1808, based on publicly available information.
Preclinical Toxicology in Cynomolgus Macaques
-
Objective: To assess the safety and tolerability of BI-1808.
-
Model: Cynomolgus macaques.
-
Study Design: A GLP toxicology study was conducted with three dose levels: 2, 20, and 200 mg/kg. BI-1808 was administered weekly for four consecutive weeks, followed by an eight-week recovery period.
-
Endpoints: Clinical signs, histopathological changes, and hematological parameters were monitored.
-
Results: No adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg. Non-adverse and reversible increases in neutrophil counts and decreases in T cells were noted.[4]
In Vivo Efficacy in Syngeneic Mouse Models
-
Objective: To evaluate the anti-tumor efficacy of a murine surrogate of BI-1808, both as a monotherapy and in combination with anti-PD-1.
-
Model: Immune-competent mice bearing syngeneic tumors. Specific models used include MC38 and CT26.
-
Methodology: A murine surrogate antibody with ligand-blocking and FcγR-engaging properties was administered to tumor-bearing mice. Tumor growth was monitored over time. For mechanism of action studies, tumor-infiltrating lymphocytes were analyzed.
-
Endpoints: Tumor growth inhibition, complete tumor regression, and changes in the composition of the tumor microenvironment (e.g., Treg and CD8+ T cell populations).
-
Results: The surrogate antibody demonstrated significant anti-tumor activity and synergized with anti-PD-1 to induce complete cures in models with partial sensitivity to checkpoint inhibition.[2][4][7]
Phase 1/2a Clinical Trial (NCT04752826)
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of BI-1808 alone and in combination with pembrolizumab.
-
Study Design: An open-label, dose-escalation, and expansion study.
-
Phase 1a: Monotherapy dose escalation (25 mg to 1000 mg Q3W).
-
Phase 1b: Combination therapy (with pembrolizumab) dose escalation.
-
Phase 2a: Monotherapy and combination therapy expansion cohorts in specific tumor types (e.g., ovarian cancer, NSCLC, T-cell lymphomas).
-
-
Patient Population: Patients with advanced malignancies who have progressed after standard therapy.
-
Primary Endpoints: Safety, tolerability, determination of the recommended Phase 2 dose (RP2D).
-
Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response (DoR), pharmacokinetics (PK), and pharmacodynamics (PD).
-
Biomarker Analysis: Tumor biopsies were collected pre-treatment and on-treatment (e.g., at 5 weeks) to assess changes in the tumor microenvironment. Immunofluorescence staining was used to quantify Foxp3+ CD4+ Tregs and CD8+ T cells.[2]
Visualizations
Signaling Pathway of BI-1808's Mechanism of Action
Caption: Mechanism of action of BI-1808 in the tumor microenvironment.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical development workflow for BI-1808.
Clinical Trial Workflow (NCT04752826)
Caption: Workflow of the Phase 1/2a clinical trial of BI-1808.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bioinvent.com [bioinvent.com]
- 3. ascopubs.org [ascopubs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bioinvent.com [bioinvent.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antagonistic Antibody Targeting TNFR2 Inhibits Regulatory T Cell Function to Promote Anti-Tumor Activity [frontiersin.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | Company Announcement | Investegate [investegate.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
An In-depth Technical Guide to BI-1808: A First-in-Class Anti-TNFR2 Antibody
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI-1808 is a first-in-class, fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] By binding to TNFR2, BI-1808 blocks the interaction with its ligand, tumor necrosis factor-alpha (TNF-α), and exerts a dual mechanism of action: the depletion of tumor-associated regulatory T cells (Tregs) and the expansion of intratumoral CD8+ T cells.[3][4][5] This activity reshapes the tumor microenvironment from immunosuppressive to immunostimulatory, offering a promising new avenue for cancer immunotherapy. Preclinical and clinical studies have demonstrated a favorable safety profile and early signs of efficacy, both as a monotherapy and in combination with checkpoint inhibitors like pembrolizumab.[3][6] This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and clinical development of BI-1808.
Core Properties of BI-1808
BI-1808 is a human IgG1 monoclonal antibody.[1] Its primary target is TNFR2 (also known as TNFRSF1B), a protein receptor that is particularly upregulated on Tregs within the tumor microenvironment.[2][6] The expression of TNFR2 is crucial for the expansion and survival of these immunosuppressive cells.[6][7]
Table 1: Key Characteristics of BI-1808
| Property | Description |
| Drug Name | BI-1808 |
| Drug Class | Monoclonal Antibody (human IgG1) |
| Target | Tumor Necrosis Factor Receptor 2 (TNFR2) |
| Mechanism of Action | Blocks TNF-α binding to TNFR2, depletes intratumoral Tregs, and expands intratumoral CD8+ T cells.[3] |
| Sponsor | BioInvent International AB[8] |
Mechanism of Action and Signaling Pathway
BI-1808's therapeutic potential stems from its ability to modulate the immune system by targeting TNFR2. Its mechanism is multifaceted:
-
TNFR2 Blockade: BI-1808 directly binds to TNFR2, preventing its interaction with TNF-α.[3]
-
Treg Depletion: The Fc region of the IgG1 antibody engages with Fcγ receptors (FcγR) on other immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of the TNFR2-expressing Tregs.[4][7]
-
CD8+ T Cell Expansion: By removing the immunosuppressive influence of Tregs, BI-1808 facilitates the expansion and activation of cytotoxic CD8+ T cells within the tumor.[3][5]
This reprogramming of the tumor microenvironment enhances the body's natural anti-tumor immune response.
Caption: BI-1808 binds to TNFR2 on Tregs, leading to their depletion and subsequent activation of CD8+ T cells.
The TNFR2 signaling pathway itself is complex. In T cells, it can have dual effects, promoting both effector responses and subsequent regulation.[9] TNFR2 signaling can activate both the canonical and non-canonical NF-κB pathways, as well as the MAPK pathway, influencing cell survival and proliferation.[10][11]
Preclinical and Clinical Development
Preclinical Studies
Preclinical evaluation of BI-1808 demonstrated its potential for clinical development.
-
Toxicology: Studies in non-human primates (cynomolgus macaques) showed that BI-1808 was well-tolerated at doses up to 200 mg/kg.[7][12]
-
Pharmacokinetics: The pharmacokinetic profile was as expected for a monoclonal antibody.[12]
-
Efficacy: In immune-competent mouse models, a surrogate antibody for BI-1808 showed a clear relationship between dose, receptor occupancy, and anti-tumor response.[7][12] Combination with an anti-PD-1 antibody resulted in complete cures in some models.[3]
-
Cytokine Release: In vitro studies with human cells showed no signs of harmful cytokine release.[7]
Clinical Trial NCT04752826
A Phase 1/2a clinical trial (NCT04752826) is currently evaluating the safety, tolerability, and efficacy of BI-1808, both as a single agent and in combination with pembrolizumab, in patients with advanced malignancies.[8][13]
Table 2: NCT04752826 Clinical Trial - Monotherapy Arm Efficacy (Solid Tumors)
| Response | Number of Patients (n=26 evaluable) |
| Complete Response (CR) | 1[6] |
| Partial Response (PR) | 1[6] |
| Stable Disease (SD) | 9[6] |
Table 3: NCT04752826 Clinical Trial - Monotherapy Arm Efficacy (Cutaneous T-Cell Lymphoma - CTCL)
| Response | Number of Patients (n=9 evaluable) |
| Complete Response (CR) | 1[14] |
| Partial Response (PR) | 3[14] |
| Stable Disease (SD) | 5[14] |
| Disease Control Rate | 100%[14] |
Table 4: NCT04752826 Clinical Trial - Monotherapy Arm Efficacy (Cutaneous T-Cell Lymphoma - CTCL, updated data)
| Response | Number of Patients (n=13 evaluable) |
| Objective Response Rate | 46% (6 patients)[15] |
| Disease Control Rate | 92% (12 patients)[15] |
| Complete Response (CR) | 1[15] |
| Partial Response (PR) | 5[15] |
| Stable Disease (SD) | 6[15] |
| Progressive Disease | 1[15] |
The trial has shown that BI-1808 has a favorable safety profile, with no dose-limiting toxicities observed in the monotherapy arm.[3] Doses of 675 mg and higher are expected to provide complete receptor occupancy throughout the dosing interval.[16]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioinvent.com [bioinvent.com]
- 5. bioinvent.com [bioinvent.com]
- 6. BI-1808 in solid tumors | BioInvent [bioinvent.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Frontiers | The TNF-α/TNFR2 Pathway: Targeting a Brake to Release the Anti-tumor Immune Response [frontiersin.org]
- 10. Role of TNF–TNF Receptor 2 Signal in Regulatory T Cells and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The dichotomous outcomes of TNFα signaling in CD4+ T cells [frontiersin.org]
- 12. BioInvent presents new preclinical data on BI-1808, a first-in-class anti-TNFR2 antibody at the SITC 35th Anniversary Annual Meeting [prnewswire.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. BI-1808 in T-cell Lymphoma | BioInvent [bioinvent.com]
- 15. trial.medpath.com [trial.medpath.com]
- 16. ascopubs.org [ascopubs.org]
Synthesis and purification of OS 1808
A comprehensive search has revealed no specific chemical entity or drug candidate identified as "OS 1808."
Initial inquiries into the synthesis and purification of a compound designated "this compound" have not yielded any relevant results. The search results primarily pertain to the chemical element Osmium (Os), discovered in 1803, and general principles of chemical synthesis and purification. No specific molecule, therapeutic agent, or research compound with the identifier "this compound" could be located within the public domain or scientific literature based on the provided information.
Therefore, it is not possible to provide an in-depth technical guide, including experimental protocols, quantitative data, and signaling pathway diagrams as requested. The core requirements of the prompt are entirely dependent on the existence and characterization of a specific chemical compound. Without a defined molecular structure, there are no synthesis or purification methods to describe, no experimental data to present, and no known biological pathways to illustrate.
It is recommended that the user verify the designation "this compound" and provide a more specific identifier for the compound of interest. This could include:
-
A full chemical name (e.g., IUPAC nomenclature)
-
A Chemical Abstracts Service (CAS) registry number
-
A reference to a scientific publication or patent where the compound is described
Once a specific and identifiable compound is provided, a thorough and detailed technical guide on its synthesis, purification, and biological context can be compiled to meet the needs of researchers, scientists, and drug development professionals.
In Vitro Activity of BI-1808: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2).[1] Developed by BioInvent International, BI-1808 represents a novel immunotherapeutic approach for the treatment of various solid tumors and T-cell lymphomas.[2] TNFR2 is preferentially expressed on highly immunosuppressive tumor-associated regulatory T cells (Tregs), making it an attractive target for cancer immunotherapy.[3][4] This technical guide provides an in-depth overview of the in vitro activity of BI-1808, detailing its mechanism of action, key experimental findings, and the methodologies employed in its preclinical characterization.
Mechanism of Action
BI-1808 exerts its anti-tumor effects through a dual mechanism of action. Firstly, it acts as a ligand blocker, preventing the binding of tumor necrosis factor-alpha (TNF-α) to TNFR2.[1] This inhibition of TNFR2 signaling is crucial as this pathway is implicated in the expansion and survival of Tregs within the tumor microenvironment.[3] Secondly, and critically, the IgG1 Fc region of BI-1808 engages with Fcγ receptors (FcγR) on effector immune cells, leading to the FcγR-dependent depletion of intratumoral Tregs.[1] The reduction in the Treg population shifts the balance towards a more pro-inflammatory tumor microenvironment, facilitating the expansion and activation of cytotoxic CD8+ T cells.[1]
Quantitative In Vitro and Preclinical Data
The following tables summarize the key quantitative data from in vitro and preclinical studies of BI-1808 and its murine surrogate.
Table 1: Preclinical Toxicology of BI-1808 in Cynomolgus Macaques [5]
| Dosage | Administration Schedule | Observation |
| 2 mg/kg | Weekly for 4 weeks | Well-tolerated |
| 20 mg/kg | Weekly for 4 weeks | Well-tolerated |
| 200 mg/kg | Weekly for 4 weeks | Well-tolerated |
Table 2: Clinical Response to BI-1808 Monotherapy in Phase 2a Study (Cutaneous T-cell Lymphoma) [6][7]
| Metric | Value |
| Objective Response Rate | 46% (6 out of 13 evaluable patients) |
| Disease Control Rate | 92% (12 out of 13 evaluable patients) |
| Complete Response (CR) | 1 patient |
| Partial Response (PR) | 5 patients |
| Stable Disease (SD) | 6 patients |
| Progressive Disease (PD) | 1 patient |
Table 3: Clinical Response to BI-1808 Monotherapy in Phase 1/2a Study (Solid Tumors) [1]
| Tumor Type | Best Clinical Response | Number of Patients |
| Ovarian Cancer | Unconfirmed Complete Response (uCR) | 1 |
| Gastrointestinal Stromal Tumor (GIST) | Partial Response (PR) | 1 |
| Various Solid Tumors | Stable Disease (SD) | 9 |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of BI-1808 are proprietary to BioInvent. However, based on the described mechanism of action and standard immunological assays, the following represents the likely methodologies employed.
TNFR2 Binding Affinity and Ligand Blocking Assay
Objective: To determine the binding affinity of BI-1808 to human TNFR2 and its ability to block the interaction between TNF-α and TNFR2.
Methodology:
-
Reagents: Recombinant human TNFR2-Fc fusion protein, recombinant human TNF-α, BI-1808 antibody, and a labeled secondary anti-human IgG antibody.
-
Assay Principle: An enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) can be utilized.
-
ELISA Protocol:
-
Microtiter plates are coated with recombinant human TNFR2-Fc.
-
Plates are washed and blocked to prevent non-specific binding.
-
Serial dilutions of BI-1808 are added to the wells, followed by a fixed concentration of biotinylated TNF-α.
-
After incubation and washing, streptavidin-horseradish peroxidase (HRP) is added.
-
The plate is developed with a TMB substrate, and the reaction is stopped with sulfuric acid.
-
The optical density is measured at 450 nm. A decrease in signal with increasing BI-1808 concentration indicates ligand blocking.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the ligand-blocking potency of BI-1808. SPR would be used to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
In Vitro Treg Depletion Assay
Objective: To demonstrate the FcγR-dependent depletion of Tregs by BI-1808.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Effector cells (NK cells or monocytes) and CD4+ T cells are then isolated. Tregs (CD4+CD25+FoxP3+) are further purified from the CD4+ T cell population.
-
Co-culture: Tregs are labeled with a fluorescent dye (e.g., CFSE) and co-cultured with effector cells at a specific effector-to-target ratio.
-
Treatment: BI-1808 or an isotype control antibody is added to the co-culture.
-
Analysis: After an incubation period (e.g., 4-24 hours), the percentage of dead Tregs is quantified by flow cytometry using a viability dye (e.g., 7-AAD or propidium (B1200493) iodide). An increase in Treg death in the presence of BI-1808 compared to the isotype control indicates antibody-dependent cellular cytotoxicity (ADCC) or phagocytosis (ADCP).
In Vitro CD8+ T Cell Activation Assay
Objective: To assess the ability of BI-1808 to enhance CD8+ T cell activation, proliferation, and cytokine production in the presence of Tregs.
Methodology:
-
Cell Isolation: CD8+ T cells and Tregs are isolated from human PBMCs.
-
Co-culture: CD8+ T cells are labeled with a proliferation dye (e.g., CFSE) and co-cultured with Tregs at a suppressive ratio (e.g., 1:1 or 1:2 Treg to CD8+ T cell).
-
Stimulation and Treatment: The co-culture is stimulated with anti-CD3 and anti-CD28 antibodies to induce T cell activation. BI-1808 or an isotype control is added to the culture.
-
Analysis:
-
Proliferation: After 3-5 days, CD8+ T cell proliferation is measured by the dilution of the CFSE dye using flow cytometry.
-
Activation Markers: The expression of activation markers such as CD69, CD25, and ICOS on CD8+ T cells is analyzed by flow cytometry.
-
Cytokine Production: Supernatants are collected, and the concentration of cytokines such as IFN-γ and TNF-α is measured by ELISA or a multiplex bead array. An increase in proliferation, activation marker expression, and cytokine production in the presence of BI-1808 indicates a reversal of Treg-mediated suppression.
-
Visualizations
Signaling Pathway of BI-1808's Dual Mechanism of Action
Caption: Dual mechanism of BI-1808 action in the tumor microenvironment.
Experimental Workflow for In Vitro Treg Depletion Assay
Caption: Workflow for assessing BI-1808 mediated Treg depletion.
Logical Relationship of BI-1808's Therapeutic Effect
Caption: Logical flow of BI-1808's therapeutic effect.
Conclusion
BI-1808 is a promising first-in-class anti-TNFR2 antibody with a well-defined dual mechanism of action. The available in vitro and preclinical data demonstrate its potential to modulate the tumor microenvironment by depleting regulatory T cells and subsequently activating an anti-tumor T cell response. The ongoing clinical trials will further elucidate the therapeutic potential of BI-1808 in various malignancies.[2] This technical guide provides a foundational understanding of the in vitro activities of BI-1808 for researchers and professionals in the field of drug development.
References
- 1. bioinvent.com [bioinvent.com]
- 2. BI-1808 in T-cell Lymphoma | BioInvent [bioinvent.com]
- 3. BioInvent to Present Updated Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | BioInvent [bioinvent.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. BioInvent presents new preclinical data on BI-1808, a first-in-class anti-TNFR2 antibody at the SITC 35th Anniversary Annual Meeting [prnewswire.com]
- 6. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 - BioSpace [biospace.com]
- 7. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | Company Announcement | Investegate [investegate.co.uk]
Technical Guide: Solubility and Stability Profile of OS 1808
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility and stability characteristics of OS 1808, a novel investigational compound. The following sections detail the experimental protocols used to assess its physicochemical properties, present the quantitative data in a structured format, and illustrate the associated biochemical pathways and experimental workflows. This guide is intended to serve as a foundational resource for formulation development, analytical method validation, and further preclinical and clinical evaluation of this compound.
Solubility Profile
The aqueous and solvent solubility of this compound was determined to inform its suitability for various formulation strategies and to understand its behavior in biological matrices.
1.1 Experimental Protocol: Kinetic Solubility Assessment
A high-throughput kinetic solubility assay was performed using a nephelometric method.
-
Preparation of Stock Solution: A 10 mM stock solution of this compound was prepared in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: The stock solution was serially diluted in DMSO to create a concentration gradient.
-
Aqueous System Preparation: The DMSO solutions were dispensed into a 96-well plate, followed by the addition of phosphate-buffered saline (PBS) at pH 7.4 to a final DMSO concentration of 1%.
-
Incubation and Measurement: The plate was incubated at room temperature (25°C) for 2 hours with gentle shaking. The turbidity of each well was measured using a nephelometer.
-
Data Analysis: The solubility limit was defined as the highest concentration at which the turbidity was indistinguishable from the background.
1.2 Experimental Protocol: Thermodynamic Solubility Assessment
Thermodynamic solubility was determined using the shake-flask method.
-
Sample Preparation: An excess amount of solid this compound was added to various aqueous and organic solvents in sealed glass vials.
-
Equilibration: The vials were agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached.
-
Sample Processing: The resulting suspensions were filtered through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
pH-Dependent Solubility: For aqueous solubility at different pH values, various buffer systems (e.g., citrate, phosphate, borate) were used.
1.3 Solubility Data Summary
The solubility data for this compound are summarized in the tables below.
Table 1: Kinetic and Thermodynamic Solubility of this compound in Aqueous Buffer
| Parameter | Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Kinetic Solubility | PBS | 7.4 | 25 | 58.3 |
| Thermodynamic Solubility | Citrate Buffer | 3.0 | 25 | 152.1 |
| Thermodynamic Solubility | Phosphate Buffer | 7.4 | 25 | 45.7 |
| Thermodynamic Solubility | Borate Buffer | 9.0 | 25 | 12.5 |
Table 2: Thermodynamic Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 0.05 |
| Ethanol | 25 | 12.8 |
| Propylene Glycol | 25 | 25.4 |
| PEG 400 | 25 | 48.9 |
| DMSO | 25 | >100 |
Stability Profile
Stability testing was conducted to evaluate the degradation of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
2.1 Experimental Protocol: Forced Degradation Study
Forced degradation studies were performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile/water (1:1).
-
Stress Conditions: Aliquots of the stock solution were subjected to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Solution exposed to ICH-compliant light conditions (1.2 million lux hours and 200 W h/m²).
-
-
Sample Analysis: Stressed samples were analyzed by a stability-indicating HPLC-UV method. Peak purity was assessed using a photodiode array (PDA) detector.
2.2 Experimental Protocol: Long-Term and Accelerated Stability Study
A formal stability study was initiated to determine the shelf-life of this compound.
-
Batch Selection: Three primary batches of this compound were placed on stability.
-
Storage Conditions: Samples were stored under the following conditions:
-
Long-Term: 25°C / 60% Relative Humidity (RH).
-
Accelerated: 40°C / 75% RH.
-
-
Testing Time Points: Samples are pulled and analyzed at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions and at 0, 1, 2, 3, and 6 months for accelerated conditions.
-
Analytical Tests: At each time point, samples are tested for appearance, assay, purity (related substances), and moisture content.
2.3 Stability Data Summary
The results from the forced degradation study are presented below.
Table 3: Summary of Forced Degradation Study for this compound
| Stress Condition | % Degradation | Major Degradants (Retention Time, min) |
| 0.1 N HCl, 60°C, 24h | 12.5 | 4.2, 8.9 |
| 0.1 N NaOH, 60°C, 24h | 28.1 | 6.7 |
| 3% H₂O₂, RT, 24h | 8.3 | 10.1 |
| Thermal (Solid), 80°C, 48h | 2.1 | Not Detected |
| Photostability | 5.5 | 7.5 |
Visualizations
3.1 Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical mechanism of action for this compound as an inhibitor of the MAPK/ERK signaling pathway.
3.2 Experimental Workflow for Solubility Testing
The workflow for determining the thermodynamic solubility of this compound is depicted below.
3.3 Experimental Workflow for Stability Testing
The following diagram outlines the process for conducting a forced degradation study.
Preliminary Toxicity Assessment of OS 1808: A Methodological Framework
Disclaimer: As of December 2025, publicly available information regarding the preliminary toxicity of a compound specifically designated "OS 1808" is not available. This document, therefore, serves as an in-depth technical guide and whitepaper outlining the standard and recommended methodologies for conducting a preliminary toxicity assessment for a novel therapeutic candidate, using "this compound" as a placeholder. This framework is intended for researchers, scientists, and drug development professionals to guide the design and execution of crucial preclinical safety studies.
Introduction to Preclinical Toxicity Assessment
The primary objective of a preliminary toxicity assessment is to characterize the safety profile of a new chemical entity (NCE) like this compound before it can be administered to humans in clinical trials.[1][2] This process involves a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish dose-response relationships, and determine a safe starting dose for first-in-human studies.[1][3] The assessment is a critical component of the regulatory submission package and is conducted in compliance with Good Laboratory Practice (GLP) guidelines.[1][3][4]
Core Components of a Preliminary Toxicity Assessment
A comprehensive preliminary toxicity assessment for this compound would typically include the following core studies:
-
Acute Toxicity Studies: To determine the effects of a single high dose of the substance.[5]
-
Repeat-Dose Toxicity Studies: To evaluate the toxicological profile after repeated administration over a defined period.[1][3][6]
-
Genotoxicity Assays: To assess the potential of the compound to cause damage to genetic material.[7][8][9]
-
Safety Pharmacology Studies: To investigate the effects on vital physiological functions.[2][10][11][12]
The following sections detail the experimental protocols for each of these essential study types.
Experimental Protocols
Acute Toxicity Studies
Objective: To determine the median lethal dose (LD50) and identify potential target organs for acute toxicity after a single administration of this compound.[5]
Methodology:
-
Test System: Typically, two mammalian species, one rodent (e.g., Sprague Dawley rats) and one non-rodent, are used.[4]
-
Administration Route: The route of administration should be the same as the intended clinical route (e.g., oral, intravenous).[4]
-
Dose Levels: A range of doses, including a control group and at least three test groups, are used to determine the dose-response relationship.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.[4]
-
Endpoint Analysis: At the end of the observation period, a gross necropsy is performed on all animals. Histopathological examination of major organs and tissues is conducted to identify any treatment-related changes.
Data Presentation:
| Parameter | Description |
| LD50 Value | The statistically estimated dose that is expected to be lethal to 50% of the test animals. |
| Clinical Observations | A detailed record of all observed signs of toxicity, such as changes in behavior, appearance, and physiological functions.[4] |
| Body Weight Changes | Mean body weight and body weight changes over the observation period.[4] |
| Gross Pathology Findings | Macroscopic observations made during necropsy, including any abnormalities in organs and tissues.[4] |
| Histopathology Findings | Microscopic examination of tissues to identify cellular changes, inflammation, or other signs of toxicity. |
Repeat-Dose Toxicity Studies
Objective: To characterize the toxicological profile of this compound following repeated administration and to identify potential target organs of toxicity.[1][3][6]
Methodology:
-
Test System: Similar to acute studies, two species (one rodent, one non-rodent) are generally required.[1][3]
-
Study Duration: The duration of the study depends on the proposed duration of clinical use.[1][3][6] For early-phase clinical trials, a 28-day or 90-day study is common.[13]
-
Dose Levels: At least three dose levels (low, mid, high) and a control group are included. The high dose should be a maximum tolerated dose (MTD) or a limit dose.
-
Parameters Monitored: Daily clinical observations, weekly body weight and food/water consumption measurements, ophthalmological examinations, hematology, clinical biochemistry, and urinalysis are performed at specified intervals.[13]
-
Endpoint Analysis: At the end of the study, a full necropsy and histopathological examination of a comprehensive list of organs and tissues are conducted.
Data Presentation:
| Parameter | Description |
| NOAEL | No-Observed-Adverse-Effect Level: The highest dose at which no adverse treatment-related findings are observed. |
| Clinical Pathology | Summary of changes in hematology (e.g., red and white blood cell counts) and clinical biochemistry (e.g., liver and kidney function markers) parameters.[13] |
| Organ Weights | Absolute and relative organ weights. |
| Gross and Histopathology | Detailed description of all macroscopic and microscopic findings, including the incidence and severity of any lesions. |
Genotoxicity Assays
Objective: To assess the potential for this compound to induce mutations or chromosomal damage. A standard battery of tests is required to cover various genotoxic endpoints.[7]
Methodology:
A standard battery of genotoxicity tests typically includes:
-
A test for gene mutation in bacteria (Ames test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
An in vitro cytogenetic assay for chromosomal damage: This can be a chromosome aberration assay in mammalian cells (e.g., human peripheral blood lymphocytes) or an in vitro micronucleus test.
-
An in vivo test for genotoxicity: Typically a micronucleus test in rodent hematopoietic cells.
Data Presentation:
| Assay | Endpoint Measured | Result Interpretation |
| Ames Test | Reversion of mutant bacterial strains to wild type. | A significant, dose-related increase in revertant colonies indicates mutagenic potential. |
| In Vitro Micronucleus | Presence of micronuclei in the cytoplasm of interphase cells. | An increase in micronucleated cells suggests clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity. |
| In Vivo Micronucleus | Frequency of micronucleated polychromatic erythrocytes in bone marrow or blood. | A significant increase in micronucleated cells in treated animals indicates in vivo genotoxic potential. |
Safety Pharmacology Studies
Objective: To identify undesirable pharmacodynamic properties of this compound that may have relevance to human safety.[10] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[10][11]
Methodology:
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained large animal model (e.g., dog, non-human primate). In vitro hERG assay to assess the potential for QT interval prolongation.
-
Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume in rodents using whole-body plethysmography.
-
Central Nervous System (CNS): A functional observational battery (FOB) in rodents to assess behavioral and neurological changes, including effects on motor activity, coordination, and reflexes.
Data Presentation:
| System | Key Parameters Measured | Potential Adverse Findings |
| Cardiovascular | Blood pressure, heart rate, ECG intervals (PR, QRS, QT, QTc). | Hypotension/hypertension, bradycardia/tachycardia, arrhythmia, QT interval prolongation. |
| Respiratory | Respiratory rate, tidal volume, minute volume. | Respiratory depression or stimulation. |
| Central Nervous | Behavioral changes, motor activity, coordination, sensory/motor reflex responses. | Sedation, excitation, ataxia, convulsions, changes in body temperature. |
Visualization of Experimental Workflows and Pathways
General Preclinical Toxicity Assessment Workflow
Caption: Workflow for a standard preclinical toxicity assessment.
DNA Damage Response Signaling
Caption: A simplified signaling pathway for the DNA damage response.
Conclusion
The preliminary toxicity assessment is a cornerstone of the drug development process, providing essential safety data to support the transition from preclinical research to clinical trials. The methodologies outlined in this guide represent the current industry and regulatory standards for evaluating the safety of a novel compound like this compound. A thorough and well-documented execution of these studies is paramount for ensuring patient safety and for the successful progression of a new therapeutic candidate.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. dep.nj.gov [dep.nj.gov]
- 5. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. scispace.com [scispace.com]
- 8. Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]
- 13. oecd.org [oecd.org]
BI-1808: A First-in-Class Anti-TNFR2 Antibody for Cancer Immunotherapy
A Technical Whitepaper on the Discovery, Development, and Mechanism of Action of BI-1808
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2), a promising new target for cancer immunotherapy.[1] Developed by BioInvent International AB, BI-1808 is currently undergoing Phase 1/2a clinical trials for the treatment of solid tumors and T-cell lymphomas.[2][3] This technical guide provides an in-depth overview of the discovery and development history of BI-1808, its mechanism of action, and a summary of the available preclinical and clinical data.
Discovery and Development History
BI-1808 was identified through BioInvent's proprietary F.I.R.S.T™ (Functional Inverse Rescue Screening Technology) platform and n-CoDeR® antibody library.[4] This technology allows for the simultaneous identification of disease-associated targets and antibodies that bind to them, using patient-derived materials to ensure clinical relevance.[5][6] The n-CoDeR® library is a phage display library containing over 30 billion human antibody genes, enabling the selection of antibodies with high specificity and affinity.[5][7]
The discovery process for BI-1808 involved screening for antibodies that could modulate the activity of regulatory T cells (Tregs), which are known to suppress the anti-tumor immune response and are characterized by high expression of TNFR2.[6] This led to the identification of BI-1808 as a potent ligand-blocking antibody with the desired functional characteristics.[8]
Following its discovery, BI-1808 underwent preclinical development, which included in vitro functional assays, in vivo studies using a murine surrogate antibody, and toxicology studies in non-human primates.[4][9] The preclinical data demonstrated a strong anti-tumor effect and a favorable safety profile, supporting the advancement of BI-1808 into clinical trials.[4] The first-in-human Phase 1/2a clinical trial (NCT04752826) was initiated in late 2020.[4]
Mechanism of Action
BI-1808 exerts its anti-tumor effects through a dual mechanism of action:
-
Ligand Blockade: BI-1808 is a complete ligand-blocking antibody, preventing the binding of TNF-alpha to TNFR2.[8][9] This inhibits the pro-survival signaling in TNFR2-expressing tumor cells and immunosuppressive cells within the tumor microenvironment.
-
FcγR-Dependent Effector Function: As an IgG1 antibody, BI-1808 engages with Fcγ receptors (FcγR) on immune effector cells, such as natural killer (NK) cells and macrophages.[4][10] This engagement leads to the depletion of intratumoral Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC).[4][8] The reduction of Tregs, in turn, promotes the expansion and activation of CD8+ effector T cells, which are crucial for killing tumor cells.[8][10]
The combination of ligand blockade and Treg depletion shifts the balance of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the anti-tumor immune response.
Signaling Pathway
BI-1808 blocks TNF-α binding to TNFR2 and mediates Treg depletion via ADCC.
Preclinical Data
In Vitro Studies
A wide panel of human and mouse TNFR2-specific antibodies were characterized for their ability to block TNF-alpha binding and modulate TNFR2 signaling.[9] BI-1808 was selected as the lead candidate based on its potent ligand-blocking and FcγR-dependent effector functions.[8] In vitro studies with human cells showed no signs of harmful cytokine release.[4]
In Vivo Studies
In vivo studies were conducted using a murine surrogate of BI-1808 in immunocompetent mouse cancer models.[4] These studies demonstrated potent anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody.[8][9] The anti-tumor effect was shown to be FcγR-dependent and was associated with intratumoral Treg depletion and CD8+ T cell expansion.[4][9] In a humanized mouse model, these findings were confirmed with BI-1808.[9]
Toxicology Studies
Toxicology studies were performed in cynomolgus monkeys.[4] BI-1808 was well-tolerated at doses up to 200 mg/kg administered weekly for four weeks.[4][9] No drug-related adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg.[9] Pharmacokinetic analysis showed an expected half-life of two weeks at receptor saturation.[9]
Clinical Development: The NCT04752826 Trial
BI-1808 is being evaluated in an ongoing Phase 1/2a clinical trial (NCT04752826) in patients with advanced solid tumors and T-cell lymphomas.[2]
Study Design
The study consists of two main parts:
-
Phase 1 (Dose Escalation):
-
Part A: BI-1808 monotherapy dose escalation.
-
Part B: BI-1808 in combination with pembrolizumab (B1139204) dose escalation.
-
-
Phase 2a (Dose Expansion):
-
Part A: BI-1808 monotherapy in expansion cohorts for various tumor types.
-
Part B: BI-1808 in combination with pembrolizumab in expansion cohorts.
-
Flowchart of the NCT04752826 clinical trial design.
Quantitative Data Summary
Table 1: Phase 1 Monotherapy Dose Escalation (Solid Tumors)
| Dose Level (mg) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 25 | - | 0 |
| 75 | - | 0 |
| 225 | - | 0 |
| 675 | - | 0 |
| 1000 | - | 0 |
| Data as of June 2023. No Maximum Tolerated Dose (MTD) was reached.[10] |
Table 2: Phase 1/2a Monotherapy Efficacy in Solid Tumors (as of June 2024) [2]
| Best Overall Response | Number of Evaluable Patients (N=26) |
| Complete Response (CR) | 1 |
| Partial Response (PR) | 1 |
| Stable Disease (SD) | 9 |
Table 3: Phase 2a Monotherapy Efficacy in Cutaneous T-Cell Lymphoma (CTCL) (as of June 2025) [3]
| Best Overall Response | Number of Evaluable Patients (N=9) |
| Complete Response (CR) | 1 |
| Partial Response (PR) | 3 |
| Stable Disease (SD) | 5 |
| Disease Control Rate | 100% |
Table 4: Pharmacokinetics and Pharmacodynamics
| Parameter | Observation |
| Half-life (t½) | Approximately 1 week at doses ≥ 675 mg Q3W[10] |
| Receptor Occupancy (RO) | Complete RO throughout the dosing interval at doses ≥ 675 mg[10] |
| Regulatory T-cells (Tregs) | Significant reduction at doses ≥ 675 mg[10] |
| Soluble TNFR2 (sTNFR2) | Substantial increase at doses ≥ 675 mg[10] |
Safety and Tolerability
BI-1808 has demonstrated a favorable safety profile both as a monotherapy and in combination with pembrolizumab.[10][11] In the monotherapy arm, no dose-limiting toxicities were observed, and no maximum tolerated dose was reached.[10][11] The majority of treatment-related adverse events have been mild to moderate (Grade 1-2).[3][12]
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary to BioInvent, the following provides an overview of the methodologies used in key preclinical studies based on available information.
In Vivo Efficacy Studies (Murine Surrogate)
-
Animal Model: Immunocompetent mouse cancer models (e.g., CT26, MC38, B16).[13]
-
Antibody: A murine surrogate antibody for BI-1808 with similar ligand-blocking and FcγR-engaging properties.[9]
-
Treatment: Single agent and in combination with an anti-PD-1 antibody.[9]
-
Endpoints: Tumor growth inhibition, survival, and analysis of the tumor microenvironment (e.g., Treg depletion, CD8+ T cell infiltration).[9][13]
GLP Toxicology Study in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys.[9]
-
Dose Groups: 2, 20, and 200 mg/kg of BI-1808.[9]
-
Administration: Weekly intravenous administration for four consecutive weeks.[9]
-
Observation Period: Followed by an eight-week recovery period.[9]
-
Endpoints: Clinical signs, histopathology, clinical pathology, and pharmacokinetics.[9]
Receptor Occupancy Assay
-
Method: Flow cytometry-based assay performed on peripheral blood samples from patients in the clinical trial.[10]
-
Purpose: To measure the extent and duration of BI-1808 binding to TNFR2 on immune cells.[10]
Conclusion
BI-1808 is a promising, first-in-class anti-TNFR2 antibody with a novel, dual mechanism of action. Its discovery and development have been guided by a patient-centric approach, utilizing advanced antibody discovery platforms. Preclinical studies have demonstrated its potent anti-tumor activity and favorable safety profile. The ongoing Phase 1/2a clinical trial has shown encouraging early signs of efficacy and good tolerability in patients with advanced cancers, including solid tumors and T-cell lymphomas. The continued development of BI-1808 holds the potential to provide a new and effective immunotherapeutic option for cancer patients.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. BI-1808 in solid tumors | BioInvent [bioinvent.com]
- 3. BI-1808 in T-cell Lymphoma | BioInvent [bioinvent.com]
- 4. researchgate.net [researchgate.net]
- 5. Technology | BioInvent [bioinvent.com]
- 6. Discovery & Innovation | BioInvent [bioinvent.com]
- 7. n-CoDeR concept: unique types of antibodies for diagnostic use and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioinvent.com [bioinvent.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. BioInvent presents positive data at SITC from clinical Phase 1/2a trial of BI-1808 as single agent [view.news.eu.nasdaq.com]
- 12. BioInvent to Present Updated Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | BioInvent [bioinvent.com]
- 13. bioinvent.se [bioinvent.se]
In-Depth Technical Guide to OS 1808 (CV-1808)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers
OS 1808, also known by its synonyms CV-1808 and 2-Phenylaminoadenosine (B1669347), is a potent adenosine (B11128) A2 receptor agonist. Its fundamental chemical identifiers are summarized below.
| Identifier | Value | Reference |
| CAS Number | 53296-10-9 | [1] |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [1] |
| Molecular Formula | C₁₆H₁₈N₆O₄ | |
| Molecular Weight | 358.36 g/mol |
Mechanism of Action & Signaling Pathway
This compound functions as a non-selective agonist for the A2 adenosine receptors, with a higher affinity for the A2A subtype. The activation of these G-protein coupled receptors initiates a signaling cascade that is central to its pharmacological effects.
Upon binding to the A2A receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins. This signaling pathway is pivotal to the vasodilatory and antihypertensive properties of this compound.
Furthermore, this compound has been shown to stimulate tyrosine hydroxylase activity, the rate-limiting enzyme in the synthesis of dopamine (B1211576). This effect is also mediated through the activation of A2 receptors and the subsequent increase in cAMP.
Signaling pathway of this compound via the Adenosine A2A receptor.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, providing insights into its potency and efficacy in various experimental models.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (A1 Receptor) | 910 nM | Rat cortical membranes | |
| IC₅₀ (A2 Receptor) | 115 nM | Rat striatal membranes | |
| EC₂₅ (Coronary Flow) | 110 nM | Perfused working rat heart | |
| ED₂₅ (Blood Pressure) | 28 µg/kg | Normotensive rats | |
| ED₃₀ (Blood Pressure) | 5.32 µg/kg | Spontaneously Hypertensive Rats (SHR) | |
| L-DOPA Accumulation | Effective at 500 nmol/kg | Rat striatum | |
| Conditioned Avoidance Response (CAR) Blockade ED₅₀ | 1.3 mg/kg | Rats |
Detailed Experimental Protocols
In Vivo Myocardial Ischemia Model in Anesthetized Dogs
This protocol details the methodology used to assess the effect of this compound on myocardial ischemia.
1. Animal Preparation:
-
Mongrel dogs of either sex are anesthetized with sodium pentobarbital (B6593769) (30 mg/kg, i.v.).
-
Anesthesia is maintained with a continuous infusion of sodium pentobarbital (4-6 mg/kg/h).
-
Animals are artificially ventilated with room air.
-
A left thoracotomy is performed in the fourth intercostal space, and the heart is suspended in a pericardial cradle.
-
A major branch of the left anterior descending coronary artery is isolated for occlusion.
2. Ischemia Induction and ECG Recording:
-
Myocardial ischemia is induced by occluding the isolated coronary artery branch for 5 minutes.
-
Epicardial electrocardiograms (ECGs) are recorded from the center of the ischemic area.
-
The magnitude of ST-segment elevation is measured as an index of the severity of ischemia.
3. Drug Administration:
-
This compound is dissolved in a vehicle (e.g., physiological saline).
-
The drug is administered via intravenous infusion at doses of 0.25 and 0.5 µg/kg/min for 10 minutes.
-
In some experiments with continuous coronary occlusion, this compound is administered as an intravenous bolus (0.3 and 1.0 µg/kg).
4. Hemodynamic and Blood Flow Measurements:
-
Aortic and left ventricular pressures are monitored.
-
Heart rate is derived from the arterial pressure pulse.
-
Myocardial blood flow in the ischemic area and retrograde blood flow from the ischemic area can be measured using appropriate techniques (e.g., microspheres, electromagnetic flowmetry).
5. Data Analysis:
-
Changes in ST-segment elevation, hemodynamic parameters, and blood flow are measured before, during, and after drug administration.
-
Statistical analysis is performed to determine the significance of the observed effects.
In Vitro and In Vivo Stimulation of Dopamine Synthesis
This protocol describes the methods to evaluate the effect of this compound on dopamine synthesis by measuring tyrosine hydroxylase activity.
In Vitro Assay (Rat Striatal Slices): 1. Tissue Preparation:
-
Striata from male Sprague-Dawley rats are rapidly dissected and sliced.
-
Slices are pre-incubated in a Krebs-Ringer bicarbonate buffer saturated with 95% O₂ / 5% CO₂.
2. Incubation with this compound:
-
Slices are incubated with varying concentrations of this compound (referred to as 2-phenylaminoadenosine or PAD in the study).
-
The incubation is carried out in the presence of a decarboxylase inhibitor to allow for the accumulation of L-DOPA.
3. Measurement of Tyrosine Hydroxylase Activity:
-
The reaction is stopped by the addition of perchloric acid.
-
The accumulated L-DOPA in the tissue and medium is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Tyrosine hydroxylase activity is expressed as the rate of L-DOPA formation.
In Vivo Assay (Intracerebroventricular Administration): 1. Animal Surgery and Drug Administration:
-
Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
-
A cannula is implanted into the lateral cerebral ventricle.
-
After a recovery period, this compound is administered via intracerebroventricular injection.
2. Measurement of Dopamine Synthesis:
-
At a specified time after drug administration, the animals are sacrificed.
-
The striatum is dissected, and the levels of dopamine and its metabolites are measured using HPLC with electrochemical detection.
-
An increase in the ratio of metabolites to dopamine is indicative of increased dopamine synthesis.
Adenylyl Cyclase Activity Assay
This protocol outlines a general method for measuring the effect of this compound on adenylyl cyclase activity.
1. Membrane Preparation:
-
Tissue of interest (e.g., rat striatum) is homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate buffer.
2. Assay Reaction:
-
The membrane preparation is incubated in a reaction mixture containing:
-
ATP (substrate)
-
A radioactive tracer (e.g., [α-³²P]ATP)
-
Mg²⁺ (a cofactor for adenylyl cyclase)
-
An ATP regenerating system (to maintain ATP concentration)
-
A phosphodiesterase inhibitor (to prevent cAMP degradation)
-
Varying concentrations of this compound.
-
3. Quantification of cAMP:
-
The reaction is terminated, and the produced radioactive cAMP is separated from the unreacted ATP, typically using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
The radioactivity of the eluted cAMP fraction is measured using a scintillation counter.
4. Data Analysis:
-
The amount of cAMP produced is calculated and expressed as pmol of cAMP formed per minute per mg of protein.
-
The stimulatory effect of this compound is determined by comparing the adenylyl cyclase activity in the presence of the drug to the basal activity.
References
Methodological & Application
Application Notes and Protocols for OS 1808 (BI-1808) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OS 1808, also known as BI-1808, is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2 is a critical receptor involved in immune regulation and is often upregulated on tumor-associated regulatory T cells (Tregs) within the tumor microenvironment.[3] BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF-α. This action leads to the FcγR-dependent depletion of intratumoral Tregs and promotes the expansion of CD8+ T cells, thereby enhancing the anti-tumor immune response.[1] These application notes provide a comprehensive overview and generalized protocols for the use of BI-1808 in in vitro cell culture experiments.
Disclaimer: The following protocols are generalized for the use of monoclonal antibodies in cell culture and have been adapted for BI-1808 based on its known mechanism of action. Specific optimization for different cell lines and experimental conditions is recommended.
Mechanism of Action
BI-1808 is a monoclonal antibody that specifically targets and binds to TNFR2.[2] This binding blocks the interaction between TNFR2 and its ligand, TNF-α. The primary mechanism of action is the depletion of regulatory T cells (Tregs) within the tumor microenvironment and the subsequent expansion of cytotoxic CD8+ T cells.[1] This dual action shifts the balance of the immune response towards tumor elimination.
Signaling Pathway
The binding of TNF-α to TNFR2 activates several downstream signaling pathways that promote cell survival, proliferation, and inflammation. These include the PI3K/AKT, MAPK/ERK, and NF-κB pathways. By blocking this interaction, BI-1808 is expected to inhibit these pro-survival signals in TNFR2-expressing cells, such as Tregs.
Caption: TNFR2 signaling and BI-1808 mechanism.
Quantitative Data Summary
Table 1: Clinical Response to BI-1808 Monotherapy in Cutaneous T-Cell Lymphoma (CTCL)
| Response Category | Number of Patients (n=13) | Percentage |
| Objective Response Rate | 6 | 46% |
| Complete Response | 1 | 8% |
| Partial Response | 5 | 38% |
| Disease Control Rate | 12 | 92% |
| Stable Disease | 6 | 46% |
| Progressive Disease | 1 | 8% |
Data from a Phase 2a clinical trial in patients with relapsed/refractory CTCL.[4][5]
Table 2: Pharmacodynamic Effects of BI-1808 in Peripheral Blood
| Parameter | Observation | Dose Level |
| Receptor Occupancy | >95% saturation within 4 hours post-infusion | ≥ 675 mg |
| Near full saturation maintained throughout dosing interval | 675 mg and 1000 mg | |
| Soluble TNFR2 (sTNFR2) | Increased levels in all treated subjects | Dose-dependent |
| Regulatory T-cells (Tregs) | Significant reduction | ≥ 675 mg |
Data from a Phase 1/2a clinical trial.[1]
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the in vitro activity of BI-1808.
Experimental Workflow: In Vitro Assessment of BI-1808
Caption: In vitro experimental workflow for BI-1808.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of BI-1808 on the viability of TNFR2-expressing cells.
Materials:
-
TNFR2-expressing cell line (e.g., isolated Tregs, specific tumor cell lines)
-
Complete cell culture medium
-
BI-1808 antibody
-
Isotype control antibody
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of BI-1808 and isotype control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the antibody dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of MTT solvent to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Treg Depletion and CD8+ T-cell Expansion Assay (Flow Cytometry)
This protocol assesses the ability of BI-1808 to deplete Tregs and promote the expansion of CD8+ T-cells in a co-culture system.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells and CD8+ T-cells
-
Treg isolation kit (optional)
-
Complete RPMI-1640 medium
-
BI-1808 antibody and isotype control
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Preparation and Labeling:
-
Isolate PBMCs or specific T-cell populations from whole blood.
-
If using a proliferation dye, label the CD8+ T-cells or total PBMCs according to the manufacturer's protocol.
-
Isolate Tregs (CD4+CD25+FoxP3+) if a purified co-culture is desired.
-
-
Co-culture Setup:
-
In a 96-well round-bottom plate, co-culture Tregs and CD8+ T-cells (or use total PBMCs) at a desired ratio (e.g., 1:4 Tregs to CD8+ T-cells).
-
Add T-cell activation reagents to stimulate the cells.
-
Add serial dilutions of BI-1808 or isotype control.
-
Incubate for 3-5 days at 37°C, 5% CO2.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with PBS.
-
Perform surface staining with antibodies against CD3, CD4, and CD8.
-
For Treg identification, fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain with antibodies against CD25 and FoxP3.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of Tregs (CD4+CD25+FoxP3+) and the proliferation of CD8+ T-cells (based on dilution of the proliferation dye).
-
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the effect of BI-1808 on TNFR2-mediated signaling pathways.
Materials:
-
TNFR2-expressing cells
-
BI-1808 antibody and isotype control
-
TNF-α (for stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-TNFR2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat cells with BI-1808 or isotype control for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin) and total protein levels.
-
References
- 1. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
- 2. Co-culture of primary human T cells with leukemia cells to measure regulatory T cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo CD8+ T Cell Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-1808, an Anti-TNFR2 Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of BI-1808, a human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3]
Introduction to BI-1808
BI-1808 is a first-in-class investigational antibody that shows promise in cancer immunotherapy.[4][5] It functions by blocking the interaction of TNFR2 with its ligand, TNF-α. This action leads to the depletion of tumor-associated regulatory T cells (Tregs) and the expansion of intratumoral CD8+ T cells, thereby enhancing the immune system's ability to combat cancer cells.[1][2][4]
Dissolution and Storage of BI-1808
Proper dissolution and storage are critical for maintaining the stability and activity of BI-1808. As specific manufacturer's instructions for research-grade BI-1808 are not publicly available, the following protocols are based on general best practices for monoclonal antibodies.
2.1. Reconstitution of Lyophilized Antibody
For optimal performance, it is recommended to reconstitute lyophilized BI-1808 shortly before use.
| Parameter | Recommendation |
| Reconstitution Buffer | Sterile, distilled water or sterile phosphate-buffered saline (PBS). |
| Final Concentration | A common starting concentration is 1 mg/mL. |
| Reconstitution Process | 1. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.2. Gently add the recommended volume of sterile diluent.3. Swirl the vial gently to dissolve the antibody. Avoid vigorous shaking to prevent denaturation. |
| Post-Reconstitution | The reconstituted antibody can be stored at 2-8°C for short-term use (up to one week).[6] |
2.2. Storage Recommendations
Proper storage is essential to prevent degradation and loss of activity.
| Storage Condition | Recommendation |
| Lyophilized Antibody | Store at -20°C or -80°C for long-term stability. |
| Reconstituted Antibody (Short-term) | Store at 2-8°C for up to one week. |
| Reconstituted Antibody (Long-term) | For long-term storage, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles.[6][7] These aliquots should be stored at -20°C or -80°C.[7] The addition of a cryoprotectant like glycerol (B35011) to a final concentration of 50% can help maintain stability.[6] |
Experimental Protocols
The following are generalized protocols for common experimental applications of BI-1808. Researchers should optimize these protocols for their specific experimental setup.
3.1. In Vitro T-cell Activation Assay
This protocol outlines a method to assess the effect of BI-1808 on T-cell activation in vitro.
Workflow for In Vitro T-cell Activation Assay
Caption: Workflow for assessing T-cell activation in vitro.
3.2. In Vivo Murine Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a murine surrogate of BI-1808 in a mouse cancer model.
Workflow for In Vivo Murine Tumor Model
Caption: Workflow for in vivo evaluation of BI-1808.
BI-1808 Signaling Pathway
BI-1808 targets TNFR2, which is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment.[5] By blocking the binding of TNF-α to TNFR2, BI-1808 is believed to mediate its anti-tumor effects through an FcγR-dependent mechanism.[2][8] This leads to the depletion of immunosuppressive Tregs and an increase in the number and activity of cytotoxic CD8+ T cells within the tumor.[8]
Mechanism of Action of BI-1808
Caption: Simplified signaling pathway of BI-1808.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. bioinvent.com [bioinvent.com]
- 5. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 - BioSpace [biospace.com]
- 6. Antibody Storage and Antibody Shelf Life [labome.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing BI-1808 Target Engagement with TNFR2 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1808 is a first-in-class human immunoglobulin G1 (IgG1) monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1] TNFR2, also known as TNFRSF1B, is a critical receptor in the TNF signaling pathway and is particularly upregulated on regulatory T cells (Tregs) within the tumor microenvironment.[2][3] BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF-α, leading to the depletion of intratumoral Tregs and the expansion of CD8+ T cells, thereby promoting an anti-tumor immune response.[1][4][5] As a promising immunomodulatory agent for cancer therapy, it is currently undergoing clinical trials for various solid tumors and T-cell lymphomas.[2][6]
These application notes provide a detailed protocol for utilizing Western blotting to evaluate the engagement of BI-1808 with its target, TNFR2. This can be assessed by measuring the modulation of TNFR2 protein levels in response to BI-1808 treatment in relevant cell lines.
Signaling Pathway and Experimental Rationale
BI-1808's mechanism of action centers on its binding to TNFR2, thereby inhibiting downstream signaling and inducing FcγR-dependent depletion of TNFR2-expressing Tregs.[4][7] A Western blot can be employed to quantify the levels of TNFR2 protein in cell lysates following treatment with BI-1808. A significant decrease in the detected TNFR2 protein levels would suggest target engagement and subsequent degradation or cellular depletion.
Caption: BI-1808 binds to TNFR2, blocking downstream signaling and leading to Treg depletion.
Experimental Protocol: Western Blot for TNFR2
This protocol outlines the steps for sample preparation, SDS-PAGE, protein transfer, and immunodetection to assess TNFR2 protein levels.
Materials and Reagents
-
Cell Lines: A suitable cell line expressing high levels of TNFR2 (e.g., activated human Tregs, or a T-cell lymphoma line like CTCL).
-
BI-1808: Therapeutic antibody.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-TNFR2/TNFRSF1B polyclonal antibody
-
Mouse anti-β-actin monoclonal antibody (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Protein Assay Kit: BCA (Bicinchoninic acid) assay kit.
Experimental Workflow
Caption: Western blot experimental workflow for TNFR2 detection.
Step-by-Step Methodology
1. Cell Culture and Treatment:
-
Culture TNFR2-expressing cells to approximately 80% confluency.
-
Treat cells with varying concentrations of BI-1808 (e.g., 0, 1, 10, 100, 1000 ng/mL) for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control.
2. Sample Preparation (Cell Lysis):
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[8]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[9]
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer.[8][9]
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant to a new, pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.[9]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Equilibrate the gel in transfer buffer.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]
6. Immunodetection:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-TNFR2) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step with TBST.
7. Detection and Analysis:
-
Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the TNFR2 band intensity to the corresponding β-actin (loading control) band intensity.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table.
| Treatment Group | BI-1808 Conc. | TNFR2 Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized TNFR2 Expression (TNFR2/β-actin) | Fold Change vs. Control |
| Untreated Control | 0 ng/mL | 1.0 | |||
| BI-1808 | 1 ng/mL | ||||
| BI-1808 | 10 ng/mL | ||||
| BI-1808 | 100 ng/mL | ||||
| BI-1808 | 1000 ng/mL |
Table 1: Summary of Quantitative Western Blot Data. Densitometry values for TNFR2 and the loading control (β-actin) are recorded. The normalized expression is calculated, and the fold change relative to the untreated control is determined to assess the effect of BI-1808 on TNFR2 protein levels.
Conclusion
This Western blot protocol provides a robust method for assessing the target engagement of BI-1808 by quantifying its effect on TNFR2 protein levels in a cellular context. A dose-dependent decrease in TNFR2 expression following BI-1808 treatment would provide strong evidence of target engagement and subsequent biological activity. This assay is a valuable tool for the preclinical and clinical development of BI-1808 and other TNFR2-targeting therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. BI-1808 in solid tumors | BioInvent [bioinvent.com]
- 3. EMA Positive Opinion for Orphan Drug Designation to BioInvent’s BI‑1808 for the Treatment of Cutaneous T-cell Lymphoma | BioInvent [bioinvent.com]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. BI-1808 in T-cell Lymphoma | BioInvent [bioinvent.com]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Protocols | Antibodies.com [antibodies.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols for Kinase Inhibition Assays Using OS-1808
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. OS-1808 is a novel small molecule inhibitor targeting specific protein kinases. These application notes provide detailed protocols for utilizing OS-1808 in kinase activity assays to determine its inhibitory potency and selectivity. The methodologies described herein are essential for the preclinical evaluation of OS-1808 and similar kinase inhibitors.
Data Presentation: Inhibitory Profile of OS-1808
The inhibitory activity of OS-1808 was evaluated against a panel of protein kinases to ascertain its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, were determined from dose-response curves.
Table 1: IC50 Values of OS-1808 Against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) |
| Aurora Kinase A | 15 |
| Aurora Kinase B | 25 |
| JAK2 | 80 |
| SRC | 950 |
| LCK | 1500 |
| EGFR | >10,000 |
| HER2 | >10,000 |
Data are representative and may vary between experiments.
Signaling Pathway Context
OS-1808 primarily targets Aurora kinases, which are key regulators of mitosis. Aurora Kinase A is involved in centrosome separation and maturation, while Aurora Kinase B is a component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases can lead to mitotic arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Caption: Simplified signaling pathway of Aurora kinases in mitosis and the inhibitory action of OS-1808.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based assay that provides a sensitive measure of kinase activity.[1]
Materials:
-
OS-1808 stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases (e.g., Aurora A, Aurora B)
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of OS-1808 in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[2] Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[1]
-
Kinase Reaction Setup: Add 5 µL of the diluted OS-1808 or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.[1]
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well. Pre-incubate the plate at room temperature for 10 minutes.[1]
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[1][2] Incubate the plate at 30°C for 60 minutes.[1]
-
Termination of Kinase Reaction and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.[1]
-
Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[1] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the OS-1808 concentration.[1] Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the in vitro kinase inhibition assay using ADP-Glo™.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that OS-1808 engages its intended kinase targets within a cellular context. The principle of CETSA is that a ligand-bound protein will be stabilized against thermal denaturation.
Materials:
-
Cultured cells expressing the target kinase
-
OS-1808 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Thermocycler or heating block
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting or other protein detection methods
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of OS-1808 or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.[2]
-
Cell Harvesting: Harvest the cells, wash them with PBS, and resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.[2]
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.[2]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[2]
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins and quantify the protein concentration.
-
Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each OS-1808 concentration. A shift in the melting curve to a higher temperature in the presence of OS-1808 indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Troubleshooting and Considerations
-
DMSO Concentration: Ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent effects on kinase activity.[3]
-
ATP Concentration: The ATP concentration should be near the Km of the kinase for accurate IC50 determination of ATP-competitive inhibitors.[2]
-
Enzyme and Substrate Quality: Use high-quality, purified enzymes and substrates to ensure assay reproducibility.
-
Assay Controls: Include appropriate positive (known inhibitor) and negative (vehicle) controls in every experiment.[4]
-
Mechanism of Action: The choice of assay can influence the apparent potency of an inhibitor. For example, the IC50 of an ATP-competitive inhibitor will be affected by the ATP concentration in the assay. Consider performing kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).[4]
References
Application Notes & Protocols: OS 1808 (BI-1808) for Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1808 is a human immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1] Primarily investigated for its therapeutic potential in cancer immunotherapy, BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF-α, and mediating the depletion of regulatory T cells (Tregs) through an FcγR-dependent mechanism.[2][3][4] This leads to an expansion of intratumoral CD8+ T cells, thereby enhancing anti-tumor immune responses.[2][3][4] Given its high specificity for TNFR2, BI-1808 can also be a valuable research tool for immunoprecipitation (IP) experiments to isolate TNFR2 and its associated protein complexes, enabling further investigation into its signaling pathways and protein-protein interactions.
These application notes provide a detailed protocol for utilizing BI-1808 in immunoprecipitation experiments to study TNFR2.
Mechanism of Action of BI-1808 and TNFR2 Signaling
BI-1808 is an antagonist antibody that binds to TNFR2, preventing the binding of TNF-α and subsequent downstream signaling. TNFR2 activation is known to play a crucial role in the survival and proliferation of Tregs, which suppress the anti-tumor activity of the immune system. By blocking this interaction, BI-1808 aims to reduce the number and function of Tregs within the tumor microenvironment.[2][3] The Fc region of BI-1808 can also engage Fcγ receptors on immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of TNFR2-expressing Tregs.
Below is a diagram illustrating the proposed mechanism of action of BI-1808 and the TNFR2 signaling pathway.
Caption: TNFR2 signaling pathway and the inhibitory action of BI-1808.
Quantitative Data Summary for Immunoprecipitation
The following table provides suggested starting concentrations and ranges for key reagents in an immunoprecipitation experiment using BI-1808. Optimal conditions may vary depending on the cell type and experimental goals, and therefore, a titration experiment is recommended.
| Parameter | Suggested Starting Amount | Recommended Range | Notes |
| Cell Lysate | 1 mg total protein | 0.5 - 2 mg | Ensure lysate is fresh and contains protease/phosphatase inhibitors. |
| BI-1808 Antibody | 2 µg | 1 - 5 µg | Titrate to determine the optimal antibody-to-antigen ratio. |
| Protein A/G Beads | 20 µL of 50% slurry | 10 - 40 µL | The choice of Protein A or G depends on the antibody isotype (IgG1). |
| Incubation Time | 4 hours | 2 hours - overnight | Longer incubation times may increase yield but also non-specific binding. |
| Washing Buffer Volume | 1 mL per wash | 0.5 - 1 mL | Use a gentle washing buffer to maintain protein-protein interactions. |
| Number of Washes | 3 | 3 - 5 | Increase the number of washes to reduce background. |
| Elution Buffer Volume | 50 µL | 20 - 100 µL | Use a sufficient volume to cover the beads. |
Experimental Protocol: Immunoprecipitation of TNFR2 using BI-1808
This protocol outlines the steps for immunoprecipitating TNFR2 from cell lysates using BI-1808.
Materials and Reagents
-
Cells: Cell line or primary cells expressing TNFR2 (e.g., activated human T cells, certain cancer cell lines).
-
BI-1808 Antibody
-
Control IgG: Normal human IgG of the same isotype as BI-1808.
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: (e.g., PBS or TBS with 0.1% Tween-20).[5]
-
Elution Buffer: (e.g., 1x SDS-PAGE sample buffer).
-
Protein A/G Magnetic Beads or Agarose Slurry [6]
-
Microcentrifuge tubes
-
Rotating platform
-
Magnetic rack (for magnetic beads)
Procedure
-
Cell Lysate Preparation: a. Culture and harvest cells expressing the target protein. b. Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 3 minutes.[5][7] c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 10^7 cells) and incubate on ice for 30 minutes with occasional vortexing.[7] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Pre-clearing the Lysate (Optional but Recommended): a. Add 20 µL of Protein A/G beads to 1 mg of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack. d. Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
-
Immunoprecipitation: a. To the pre-cleared lysate, add 1-5 µg of BI-1808 antibody. For a negative control, add the same amount of control IgG to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the formation of the antibody-antigen complex.[6] c. Add 20-40 µL of pre-washed Protein A/G beads to each tube. d. Incubate on a rotator for another 1-2 hours at 4°C.[6]
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold wash buffer. c. Repeat the wash step 3-5 times to remove non-specifically bound proteins.[6]
-
Elution: a. After the final wash, remove all supernatant. b. Add 50 µL of 1x SDS-PAGE sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complex and denature the proteins. d. Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis by Western blotting or mass spectrometry.
Workflow Diagram
The following diagram illustrates the experimental workflow for immunoprecipitation using BI-1808.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Anti-TNFR2 Antibody in Xenograft Mouse Models
Topic: Application of Anti-TNFR2 Antibody (Exemplified by BI-1808) in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Tumor Necrosis Factor Receptor 2 (TNFR2) has emerged as a promising target in cancer immunotherapy. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment. The therapeutic antibody BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets TNFR2.[1] By blocking the interaction of TNFR2 with its ligand, TNF-α, and engaging Fc-gamma receptors (FcγR), BI-1808 is designed to deplete intratumoral Tregs and promote the expansion and activation of anti-tumor CD8+ effector T cells.[1][2] Preclinical studies using murine surrogate antibodies in immunocompetent mouse models have demonstrated significant anti-tumor activity, including complete tumor eradication, particularly when combined with checkpoint inhibitors like anti-PD-1.[3]
This document provides detailed protocols and application notes for evaluating a human anti-TNFR2 antibody, such as BI-1808, in a humanized xenograft mouse model. This model is essential for assessing the efficacy of human-specific antibodies that require a human immune system to exert their therapeutic effect.
Principle of the Xenograft Model
Standard xenograft models using immunodeficient mice are not suitable for evaluating immunomodulatory antibodies like BI-1808, as these mice lack a functional immune system. Therefore, a humanized mouse model is required. This is typically achieved by engrafting immunodeficient mice with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), leading to the development of a functional human immune system, including human T cells, B cells, and NK cells.
Once the human immune system is established, human cancer cells are implanted to form tumors. This model allows for the in vivo evaluation of the antibody's ability to modulate the human immune response against a human tumor.
Expected Outcomes
Treatment with an effective anti-TNFR2 antibody in a humanized xenograft model is expected to result in:
-
Inhibition of tumor growth: A significant reduction in tumor volume and weight compared to control groups.
-
Depletion of intratumoral Tregs: A measurable decrease in the percentage of FOXP3+ Tregs within the tumor microenvironment.
-
Increased infiltration and activation of CD8+ T cells: An increase in the ratio of CD8+ T cells to Tregs and signs of T cell activation (e.g., increased granzyme B expression).
Data Presentation
The following tables represent hypothetical but realistic data from a study evaluating an anti-TNFR2 antibody in a humanized xenograft mouse model.
Table 1: Tumor Growth Inhibition in a Humanized Xenograft Model
| Treatment Group | Number of Mice | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1250 ± 150 | - |
| Anti-TNFR2 Antibody (10 mg/kg) | 10 | 450 ± 80 | 64 |
| Anti-PD-1 Antibody (10 mg/kg) | 10 | 800 ± 110 | 36 |
| Anti-TNFR2 + Anti-PD-1 | 10 | 150 ± 40 | 88 |
Table 2: Immunohistochemical Analysis of Tumor Infiltrating Lymphocytes
| Treatment Group | Mean CD8+ T cells / mm² ± SEM | Mean FOXP3+ Tregs / mm² ± SEM | CD8+/Treg Ratio |
| Vehicle Control | 50 ± 12 | 100 ± 20 | 0.5 |
| Anti-TNFR2 Antibody (10 mg/kg) | 150 ± 30 | 30 ± 8 | 5.0 |
| Anti-PD-1 Antibody (10 mg/kg) | 80 ± 15 | 90 ± 18 | 0.9 |
| Anti-TNFR2 + Anti-PD-1 | 250 ± 45 | 20 ± 5 | 12.5 |
Experimental Protocols
Generation of Humanized Mice
This protocol describes the generation of humanized mice using CD34+ hematopoietic stem cells.
Materials:
-
NOD/SCID/IL2Rγ-null (NSG) mice (6-8 weeks old)
-
Human CD34+ hematopoietic stem cells (HSCs)
-
Busulfan (B1668071) or other myeloablative agent
-
Sterile PBS
-
Flow cytometry antibodies for human CD45, CD3, CD4, CD8, CD19, and FOXP3
Procedure:
-
Myeloablation: Condition the NSG mice with a sublethal dose of irradiation or a myeloablative agent like busulfan to create space in the bone marrow for the human HSCs.
-
HSC Injection: 24 hours post-conditioning, inject approximately 1x10^5 human CD34+ HSCs intravenously (IV) into each mouse.
-
Engraftment Period: Allow 12-16 weeks for the human immune system to reconstitute.
-
Monitoring Engraftment: At 12 weeks post-injection, collect peripheral blood from the mice and perform flow cytometry to confirm the presence of human immune cells (human CD45+). A successful engraftment is typically defined as >25% human CD45+ cells in the peripheral blood.
Tumor Implantation and Treatment
Materials:
-
Human cancer cell line (e.g., a colorectal or melanoma cell line)
-
Matrigel or other basement membrane extract
-
Sterile PBS
-
Anti-TNFR2 antibody
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the human cancer cells to 80% confluency. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each humanized mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, anti-TNFR2 antibody, anti-PD-1 antibody, combination therapy).
-
Drug Administration: Administer the antibodies or vehicle control via intraperitoneal (IP) or intravenous (IV) injection according to the desired dosing schedule (e.g., twice weekly for 3 weeks).
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), or at the end of the study period.
Endpoint Analysis
Materials:
-
Flow cytometry antibodies
-
Immunohistochemistry (IHC) reagents
-
RNA/protein extraction kits
Procedure:
-
Tumor Excision: At the endpoint, carefully excise the tumors and weigh them.
-
Sample Processing:
-
Divide the tumor for different analyses:
-
Fix a portion in formalin for IHC analysis.
-
Prepare a single-cell suspension from a portion for flow cytometry analysis of tumor-infiltrating lymphocytes.
-
Snap-freeze a portion in liquid nitrogen for RNA or protein analysis.
-
-
-
Flow Cytometry: Stain the single-cell suspension with antibodies against human immune cell markers (e.g., CD45, CD3, CD4, CD8, FOXP3) to quantify the different immune cell populations within the tumor.
-
Immunohistochemistry: Perform IHC on the formalin-fixed, paraffin-embedded tumor sections to visualize and quantify the infiltration of CD8+ T cells and FOXP3+ Tregs.
Mandatory Visualizations
Caption: Mechanism of action of an anti-TNFR2 antibody in the tumor microenvironment.
Caption: Experimental workflow for evaluating an anti-TNFR2 antibody in a humanized xenograft model.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to OS 1808 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OS 1808 (also known as BI-1808) is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3] By blocking the interaction of TNFR2 with its ligand, TNF-α, this compound exerts a potent anti-tumor effect.[1][2] This is primarily achieved through the FcγR-dependent depletion of regulatory T cells (Tregs) within the tumor microenvironment, leading to an expansion of intratumoral CD8+ T cells and the modulation of innate immune cells such as myeloid cells.[2][4][5] Flow cytometry is an indispensable tool for elucidating the mechanism of action and pharmacodynamic effects of this compound by enabling the precise identification and quantification of these key immune cell populations.[6][7]
These application notes provide detailed protocols for the flow cytometric analysis of immune cell populations in response to this compound treatment, focusing on immunophenotyping of tumor-infiltrating lymphocytes (TILs) and myeloid cells.
Data Presentation
The following tables summarize representative quantitative data obtained from clinical studies of BI-1808, illustrating the expected effects on Treg depletion and the CD8+/Treg ratio in the tumor microenvironment.
Table 1: Effect of this compound on Regulatory T Cell Depletion in Peripheral Blood
| Treatment Group | Timepoint | Mean Percentage of Tregs (% of CD4+ T cells) |
| Baseline | Pre-treatment | 5.8% |
| This compound (1000 mg) | Post-treatment | 1.2% |
Data adapted from a clinical trial of BI-1808, demonstrating a substantial depletion of regulatory T cells in peripheral blood following treatment.[5]
Table 2: Modulation of Intratumoral CD8+ T cell to Regulatory T cell Ratio by this compound
| Patient ID | Pre-treatment CD8+/Treg Ratio | Post-treatment CD8+/Treg Ratio | Fold Change |
| Patient 1 | 1.5 | 4.5 | 3.0 |
| Patient 2 | 0.8 | 3.2 | 4.0 |
| Patient 3 | 2.1 | 7.3 | 3.5 |
This table illustrates the increase in the ratio of CD8+ T cells to regulatory T cells within the tumor microenvironment following BI-1808 treatment, as quantified by immunofluorescence staining of tumor biopsies.[5] A similar trend is expected when analyzing dissociated tumors by flow cytometry.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. kumc.edu [kumc.edu]
- 3. rndsystems.com [rndsystems.com]
- 4. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. bioinvent.com [bioinvent.com]
- 6. Functional Analysis of Tumor-Infiltrating Myeloid Cells by Flow Cytometry and Adoptive Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncology.labcorp.com [oncology.labcorp.com]
Application Notes and Protocols: BI-1808 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2 is a key immune checkpoint receptor, and its expression is notably upregulated on tumor-associated regulatory T cells (Tregs) within the tumor microenvironment (TME).[3] These Tregs are highly suppressive and represent a significant barrier to effective anti-tumor immunity. BI-1808 is designed to overcome this immunosuppression and has shown promise both as a monotherapy and in combination with other immunotherapeutic agents.[2][3]
This document provides detailed application notes and protocols for the use of BI-1808, with a particular focus on its combination with the anti-PD-1 antibody, pembrolizumab (B1139204).
Mechanism of Action
BI-1808 exerts its anti-tumor effects through a multi-faceted mechanism of action:[1][4][5]
-
TNFR2 Blockade: BI-1808 binds to TNFR2, preventing its interaction with its ligand, TNF-α. This action inhibits TNFR2-mediated signaling, which is crucial for the survival and expansion of Tregs.[1][5]
-
FcγR-Dependent Depletion of Tregs: As an IgG1 antibody, BI-1808's Fc region engages with Fcγ receptors (FcγR) on effector immune cells, such as Natural Killer (NK) cells. This interaction leads to antibody-dependent cell-mediated cytotoxicity (ADCC) and the subsequent depletion of intratumoral Tregs.
-
Expansion of CD8+ T Cells: By reducing the number and suppressive function of Tregs, BI-1808 fosters a more favorable TME for the expansion and activation of cytotoxic CD8+ T cells, which are critical for tumor cell killing.[1]
-
Modulation of Innate Immune Cells: Preclinical data suggests that BI-1808 also modulates the activity of innate immune cells, including neutrophils and myeloid cells, further contributing to the anti-tumor immune response.
The combination of BI-1808 with an anti-PD-1 antibody like pembrolizumab offers a synergistic approach. While BI-1808 targets the Treg-mediated immunosuppression by acting on the TNFR2 pathway, pembrolizumab blocks the PD-1/PD-L1 axis, releasing the brakes on effector T cells. This dual strategy aims to comprehensively dismantle the immune evasion mechanisms of cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of BI-1808 as a monotherapy and in combination with Pembrolizumab.
Quantitative Data Summary
The following tables summarize the quantitative data from the Phase 1/2a clinical trial (NCT04752826) of BI-1808 as a single agent and in combination with pembrolizumab.
Table 1: BI-1808 Monotherapy Dose Escalation and Efficacy
| Dose Level | Number of Patients (as of Jan 12, 2024) | Best Overall Response (Solid Tumors) |
| 25 mg | 31 (across all doses) | 1 partial response (iPR) |
| 75 mg | 6 stable disease (SD) | |
| 225 mg | ||
| 675 mg | ||
| 1000 mg |
Data from 20 evaluable patients with advanced solid malignancies.[4]
Table 2: BI-1808 Monotherapy Efficacy in Cutaneous T-Cell Lymphoma (CTCL)
| Date Reported | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Disease Control Rate |
| Sep 2024 | 4 | 0 | 3 | 1 | 100% |
| Jun 2025 | 9 | 1 | 3 | 5 | 100% |
Table 3: BI-1808 and Pembrolizumab Combination Therapy Dose Escalation and Efficacy
| BI-1808 Dose Level | Pembrolizumab Dose | Number of Patients (as of Jan 12, 2024) | Best Overall Response |
| 225 mg | 200 mg Q3W | 13 (across both doses) | 1 stable disease (SD) out of 4 patients |
| 675 mg | 200 mg Q3W | ||
| 1000 mg | 200 mg Q3W |
Note: The combination therapy is administered every 3 weeks (Q3W).[4][6]
Experimental Protocols
Preclinical Evaluation of BI-1808
Objective: To assess the safety, tolerability, and anti-tumor activity of BI-1808 in preclinical models.
Methodologies:
-
In Vitro T-cell Stimulation Assays:
-
Purpose: To evaluate the effect of BI-1808 on T-cell activation and cytokine release.
-
Protocol Outline:
-
Isolate human peripheral blood mononuclear cells (PBMCs).
-
Culture PBMCs in the presence of T-cell activators (e.g., anti-CD3/CD28 antibodies).
-
Treat the cultures with varying concentrations of BI-1808.
-
After a defined incubation period (e.g., 24-72 hours), assess T-cell proliferation (e.g., using CFSE dilution assays) and cytokine production (e.g., using ELISA or multiplex bead assays for IFN-γ, TNF-α, etc.).
-
-
-
Humanized Mouse Models:
-
Purpose: To evaluate the in vivo efficacy and mechanism of action of BI-1808 in a system with a humanized immune component.
-
Protocol Outline:
-
Engraft immunodeficient mice with human hematopoietic stem cells or PBMCs to reconstitute a human immune system.
-
Implant human tumor xenografts.
-
Once tumors are established, treat mice with BI-1808, a murine surrogate, or a combination with an anti-PD-1 antibody.
-
Monitor tumor growth over time.
-
At the end of the study, harvest tumors and lymphoid organs for immunophenotyping by flow cytometry to analyze the frequency and activation state of human immune cell subsets (e.g., Tregs, CD8+ T cells).
-
-
-
Toxicology Studies in Non-Human Primates (NHPs):
-
Purpose: To evaluate the safety and tolerability of BI-1808 at various dose levels.[7]
-
Protocol Outline:
-
Administer BI-1808 intravenously to cynomolgus monkeys at doses up to 200 mg/kg weekly for four consecutive weeks.[7]
-
Monitor for clinical signs of toxicity.
-
Collect blood samples for hematology, clinical chemistry, and pharmacokinetic analysis.
-
Perform histopathological examination of tissues at the end of the study.
-
-
Clinical Trial Protocol: NCT04752826 (Phase 1/2a)
Title: A Phase 1/2a, Open-Label, Dose-Escalation, Multicenter, First-in-Human Study of BI-1808 as a Single Agent and in Combination with Pembrolizumab in Subjects with Advanced Malignancies.[8]
Objectives:
-
Primary: To evaluate the safety and tolerability of BI-1808 as a single agent and in combination with pembrolizumab, and to determine the recommended Phase 2 dose (RP2D).[6]
-
Secondary: To assess the preliminary anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD) of BI-1808 alone and in combination.[6]
Study Design: This is a two-phase study:[9]
-
Phase 1 (Dose Escalation):
-
Part A (Monotherapy): Patients receive escalating doses of BI-1808 to determine the single-agent RP2D.
-
Part B (Combination): Patients receive escalating doses of BI-1808 in combination with a fixed dose of pembrolizumab to determine the combination RP2D.
-
-
Phase 2a (Dose Expansion):
-
Part A (Monotherapy): Patients with specific tumor types (e.g., ovarian cancer, melanoma, T-cell lymphomas) are enrolled to further evaluate the safety and efficacy of BI-1808 at the RP2D.
-
Part B (Combination): Patients with specific tumor types (e.g., non-small cell lung cancer, ovarian cancer, melanoma, T-cell lymphomas) are enrolled to evaluate the combination therapy at the RP2D.
-
Patient Population:
-
Adults with advanced solid tumors or T-cell lymphomas who have progressed on standard therapy.
Treatment Regimen:
-
BI-1808 is administered as an intravenous (IV) infusion every 3 weeks.
-
Pembrolizumab is administered as a flat-dose IV infusion every 3 weeks in the combination cohorts.
Key Assessments:
-
Safety: Monitoring of adverse events (AEs), dose-limiting toxicities (DLTs), and laboratory parameters.
-
Efficacy: Tumor response assessed by RECIST and iRECIST criteria.
-
Pharmacokinetics: Measurement of BI-1808 serum concentrations.
-
Pharmacodynamics:
-
Receptor occupancy (RO) of TNFR2 on peripheral blood immune cells.
-
Levels of soluble TNFR2 (sTNFR2) in serum.
-
Immunophenotyping of peripheral blood and tumor tissue to assess changes in Treg and CD8+ T-cell populations.
-
Clinical Trial Workflow Diagram
Caption: Workflow of the BI-1808 Phase 1/2a clinical trial.
Conclusion
BI-1808 represents a novel immunotherapeutic strategy targeting TNFR2 to deplete immunosuppressive Tregs and enhance anti-tumor immunity. Early clinical data has demonstrated a favorable safety profile and encouraging signs of efficacy, both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab. The ongoing Phase 1/2a trial will provide further insights into the therapeutic potential of this combination across various solid tumors and T-cell lymphomas. The protocols and data presented herein provide a comprehensive overview for researchers and drug development professionals working with or interested in BI-1808 and similar therapeutic agents.
References
- 1. Optimization and validation of a robust human T cell culture method for monitoring phenotypic and polyfunctional antigen-specific CD4 and CD8 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioInvent Submits a CTA for a Phase I/IIa trial of BI-1808, A First-in-class Anti-TNFR2 Antibody for the Treatment of Patients With Solid Tumors and CTCL [prnewswire.com]
- 3. Sequential treatment with a TNFR2 agonist and a TNFR1 antagonist improves outcomes in a humanized mouse model for MS - Ozgene [ozgene.com]
- 4. biocytogen.com [biocytogen.com]
- 5. Hi-Affi™ Humanized TNFR2 Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 6. akadeum.com [akadeum.com]
- 7. Comprehensive Immune Monitoring of Clinical Trials to Advance Human Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. informaconnect.com [informaconnect.com]
Application Notes and Protocols for High-Throughput Screening Assays Targeting the TNFR2 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor Receptor 2 (TNFR2), also known as TNFRSF1B, is a critical immune checkpoint and a promising therapeutic target in oncology and autoimmune diseases.[1] Unlike the ubiquitously expressed TNFR1, TNFR2 expression is primarily restricted to immune cells, including regulatory T cells (Tregs), and is implicated in tumor expansion and survival.[1][2][3] The therapeutic antibody BI-1808 (mistakenly referred to as OS 1808) is a first-in-class human IgG1 monoclonal antibody that targets TNFR2.[1][4] Its mechanism involves blocking the interaction with its ligand, TNF-α, and mediating FcγR-dependent depletion of intratumoral Tregs, which in turn enhances CD8+ T cell-mediated anti-tumor immunity.[1][2][4][5]
The development of novel small-molecule or biologic modulators of the TNFR2 pathway necessitates robust high-throughput screening (HTS) assays.[6] This document provides detailed application notes and protocols for three distinct HTS assays designed to identify and characterize new TNFR2-targeting compounds: a competitive binding assay, a cell-based reporter assay, and a Treg proliferation assay. These assays provide a framework for the primary screening and secondary validation of potential therapeutic candidates.
TNFR2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of TNF-α to TNFR2, leading to the activation of the NF-κB pathway and subsequent effects on T-cell function.
Caption: TNFR2 signaling cascade initiated by TNF-α binding.
Application Note 1: Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay
Objective: To identify compounds that disrupt the interaction between TNF-α and the extracellular domain of TNFR2.
Principle: This assay quantifies the binding of a fluorescently labeled TNF-α ligand to a tagged TNFR2 receptor protein. A high FRET signal is generated when the donor (on TNFR2) and acceptor (on TNF-α) fluorophores are in close proximity. Compounds that compete with TNF-α for binding to TNFR2 will disrupt this interaction, leading to a decrease in the FRET signal. This assay is well-suited for HTS due to its robustness, low background, and miniaturization capability.[6]
Experimental Protocol
Materials:
-
Recombinant Human TNFR2-6xHis tag (extracellular domain)
-
Biotinylated Human TNF-α
-
HTRF Donor: Europium Cryptate anti-6xHis (Eu-K)
-
HTRF Acceptor: Streptavidin-d2 (SA-d2)
-
Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4
-
Test Compounds (dissolved in DMSO)
-
384-well, low-volume, white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds or DMSO (negative control) into the assay plate wells using an acoustic dispenser.
-
Reagent Preparation:
-
Prepare a 2X solution of TNFR2-6xHis and Eu-K in assay buffer.
-
Prepare a 2X solution of Biotin-TNF-α and SA-d2 in assay buffer.
-
-
Dispensing:
-
Add 5 µL of the 2X TNFR2-6xHis/Eu-K solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 5 µL of the 2X Biotin-TNF-α/SA-d2 solution to initiate the binding reaction.
-
-
Incubation: Seal the plate and incubate for 2 hours at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using positive (no TNF-α) and negative (DMSO) controls.
-
Calculate the percent inhibition for each test compound.
-
Generate dose-response curves for "hit" compounds to determine their IC50 values.
-
Data Presentation
| Parameter | Description | Target Value |
| IC50 (BI-1808) | Concentration of BI-1808 surrogate causing 50% inhibition of TNF-α/TNFR2 binding. | ~1-10 nM |
| Z'-factor | A measure of assay quality and statistical effect size. | ≥ 0.5 |
| Signal-to-Background | Ratio of the signal from the negative control to the positive control. | > 5 |
| %CV (Controls) | Coefficient of variation for control wells. | < 15% |
Experimental Workflow
Caption: Workflow for the TNFR2 competitive binding HTS assay.
Application Note 2: NF-κB Reporter Gene Assay
Objective: To identify compounds that modulate TNFR2-mediated NF-κB signaling in a cellular context.
Principle: This cell-based assay utilizes a stable cell line (e.g., HEK293) engineered to co-express human TNFR2 and a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of TNFR2 by TNF-α leads to the translocation of NF-κB to the nucleus and subsequent expression of luciferase. Agonists will increase the luminescent signal, while antagonists will inhibit the TNF-α-induced signal.
Experimental Protocol
Materials:
-
HEK293 cell line stably expressing human TNFR2 and an NF-κB-luciferase reporter construct.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotics.
-
Recombinant Human TNF-α.
-
Luciferase detection reagent (e.g., Bright-Glo™).
-
Test Compounds (dissolved in DMSO).
-
384-well, solid white, tissue culture-treated assay plates.
-
Luminometer plate reader.
Procedure:
-
Cell Plating: Seed 5,000 cells per well in 20 µL of culture medium into the assay plates.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Add 50 nL of test compounds or controls to the wells.
-
Stimulation: Add 5 µL of TNF-α solution (final concentration at EC80) to all wells except for the unstimulated controls.
-
Incubation: Incubate for 6 hours at 37°C, 5% CO2.
-
Lysis and Signal Detection:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 25 µL of luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to DMSO controls.
-
Calculate percent activation (for agonists) or percent inhibition (for antagonists).
-
Determine EC50 (for agonists) or IC50 (for antagonists) from dose-response curves.
-
Data Presentation
| Parameter | Description | Target Value |
| EC50 (TNF-α) | Concentration of TNF-α producing 50% of the maximal signal. | ~0.1-1 ng/mL |
| IC50 (Antagonist) | Concentration of a control antagonist causing 50% inhibition. | Compound-specific |
| Z'-factor | A measure of assay quality for the stimulated vs. unstimulated signal. | ≥ 0.5 |
| Signal-to-Background | Ratio of the TNF-α stimulated signal to the unstimulated signal. | > 10 |
Experimental Workflow
Caption: Workflow for the TNFR2 NF-κB reporter gene HTS assay.
Application Note 3: Regulatory T-Cell (Treg) Proliferation Assay
Objective: To identify compounds that inhibit the proliferation and survival of TNFR2-expressing regulatory T-cells, mimicking the depletion mechanism of BI-1808.[1][2][7]
Principle: This assay measures the viability of primary human Tregs or a TNFR2-positive T-cell line. Since TNFR2 signaling promotes Treg proliferation and survival, compounds that block this pathway are expected to reduce cell viability. Cell viability is quantified using a luminescent ATP-based assay (e.g., CellTiter-Glo®), where the signal is directly proportional to the number of viable cells.
Experimental Protocol
Materials:
-
Isolated primary human Tregs or a suitable TNFR2+ T-cell lymphoma cell line (e.g., from CTCL).[7]
-
Cell Culture Medium: RPMI-1640, 10% FBS, IL-2 (for primary Tregs).
-
Recombinant Human TNF-α.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Test Compounds (dissolved in DMSO).
-
384-well, solid white, tissue culture-treated assay plates.
-
Luminometer plate reader.
Procedure:
-
Cell Plating: Seed 2,000 Tregs per well in 25 µL of culture medium containing a suboptimal concentration of IL-2 and a stimulating concentration of TNF-α.
-
Compound Addition: Add 50 nL of test compounds or controls to the wells. A known inhibitor of T-cell proliferation can be used as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Signal Detection:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition of proliferation relative to DMSO-treated controls.
-
Determine the GI50 (concentration for 50% growth inhibition) for active compounds from dose-response curves.
-
Data Presentation
| Parameter | Description | Target Value |
| GI50 (Control) | Concentration of a control inhibitor causing 50% growth inhibition. | Compound-specific |
| Z'-factor | A measure of assay quality based on positive and negative controls. | ≥ 0.5 |
| Assay Window | The fold difference between the signals of the negative and positive controls. | > 3 |
| %CV (Controls) | Coefficient of variation for control wells. | < 20% |
Logical Relationship Diagram
Caption: Logical flow of the Treg proliferation HTS assay.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioInvent Receives FDA Orphan Drug Designation for BI-1808 for the Treatment of T-cell Lymphoma | BioInvent [bioinvent.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common insolubility issues encountered during experiments with poorly soluble compounds. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. What should I do?
A1: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the pre-warmed aqueous buffer while vortexing or mixing vigorously.[1] This rapid dispersion can help prevent immediate precipitation.[1]
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous buffer.[1]
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) and remains consistent across all experiments.[1] Always include a vehicle control with the same final DMSO concentration.[1]
-
Gentle Warming: Warming the solution to 37°C may help in dissolving the precipitate.[1] However, be cautious as excessive heat can degrade the compound.
-
Sonication: Use a sonicator to break down precipitate particles and facilitate redissolution.[1]
Q2: I am observing high variability between my replicate wells in a cell-based assay. Could this be related to compound solubility?
A2: Yes, high variability is often a sign of poor compound solubility and aggregation.[2] Inconsistent amounts of soluble, active compound in each well can lead to significant differences in the observed biological response. To troubleshoot this, consider the following:
-
Visually Inspect Wells: Before adding your detection reagents, carefully inspect the assay plate under a microscope for any signs of precipitation.
-
Re-evaluate Solubilization Protocol: Review your compound solubilization and dilution steps to ensure consistency. Refer to the strategies outlined in Q1.
-
Consider Compound Aggregation: Poorly soluble compounds can form aggregates, especially at higher concentrations, which can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives and inconsistent results.[2]
Q3: Are there alternative solvents or formulations I can use to improve the solubility of my compound?
A3: If DMSO is not providing adequate solubility or is causing cellular toxicity at the required concentration, several alternatives can be explored. The choice of solvent depends on the physicochemical properties of your compound and the specific requirements of your experiment.
-
Co-solvents: Using a combination of solvents can sometimes improve solubility. For example, a mixture of ethanol (B145695) and water or PEG 400 and water might be effective.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[1]
-
Formulation with Excipients: For in vivo studies, formulating the compound with solubilizing agents such as cyclodextrins or polymers can be necessary to achieve the desired concentration and bioavailability.[2]
Data Presentation: Solubility of a Model Compound in Common Solvents
The following table provides a general guide to the solubility of a hypothetical poorly soluble compound in various solvents. Note that optimal solvent selection is compound-specific and requires experimental validation.
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[1] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents. | Lower solubilizing power than DMSO for highly nonpolar compounds. |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typical for poor solubility) | Physiologically relevant for in vitro assays. | Very low solubility for many small molecule inhibitors.[1] |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations.[1] | High viscosity; may not be suitable for all in vitro applications.[1] |
| 1 N HCl / 1 N NaOH | Acid/Base | Formulation dependent | Can solubilize basic/acidic compounds by forming salts.[1] | Extreme pH can degrade the compound and is not suitable for most biological assays.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of anhydrous, high-purity DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Serial Dilution for Cellular Assays
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[1] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[1]
Visualizations
Caption: A logical workflow for troubleshooting compound insolubility.
Caption: Impact of compound insolubility on a signaling pathway.
References
Off-target effects of OS 1808 and how to mitigate them
Welcome to the technical support center for OS-1808, also known as BI-1808. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential unintended effects of this anti-TNFR2 monoclonal antibody and strategies for their management during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is OS-1808 and what is its primary mechanism of action?
A1: OS-1808 (BI-1808) is a first-in-class, fully human IgG1 monoclonal antibody that specifically targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] Its primary mechanism of action is to block the binding of TNF-α to TNFR2. This blockade leads to the FcγR-dependent depletion of highly immunosuppressive tumor-associated regulatory T cells (Tregs), which express high levels of TNFR2, and promotes the expansion of anti-tumor CD8+ T cells within the tumor microenvironment.[3][4]
Q2: What are "off-target" effects in the context of a monoclonal antibody like OS-1808?
A2: For a highly specific monoclonal antibody like OS-1808, "off-target" effects are less about binding to entirely unrelated proteins (a common concern with small molecules) and more about two other categories of unintended effects:
-
On-Target, Off-Tumor Effects: These are effects that occur when OS-1808 binds to its intended target, TNFR2, but on normal, non-cancerous cells that also express this receptor.
-
Immune-Related Adverse Events (irAEs): As an immunomodulatory agent, OS-1808 is designed to activate an anti-tumor immune response. This heightened immune activity can sometimes lead to inflammatory side effects in various organ systems.
Preclinical toxicology studies in non-human primates have shown that BI-1808 is well-tolerated at doses up to 200 mg/kg, with no signs of harmful cytokine release.[1]
Q3: Which normal tissues or cells express TNFR2, and what are the potential implications of targeting it?
A3: TNFR2 expression in healthy tissues is quite restricted, which contributes to the favorable safety profile of OS-1808.[1] Besides its high expression on tumor-infiltrating Tregs, TNFR2 is also found on other cell types:
-
Immune Cells: Including certain subsets of T and B cells, and myeloid cells.[5]
-
Endothelial Cells: TNFR2 signaling is involved in angiogenesis and vascular repair.[6][7]
-
Neuronal Cells: TNFR2 signaling is generally considered neuroprotective.[5][8]
Targeting TNFR2 in these non-cancerous cells could theoretically interfere with their normal function. However, clinical data for BI-1808 has not indicated significant issues in these areas to date.[9][10]
Q4: What is the overall safety profile of OS-1808 (BI-1808) observed in clinical trials?
A4: Clinical trials of BI-1808 have consistently demonstrated a favorable safety profile and excellent tolerability.[9][10][11] As a monotherapy, there have been no reports of Grade 3 or Grade 4 adverse events.[10][11] All treatment-related adverse events reported have been classified as mild or moderate (Grade 1-2).[10][12]
Troubleshooting Guide: Managing Potential Adverse Events
This guide provides troubleshooting for potential issues and adverse events (AEs) that may be observed during experiments with OS-1808, based on available clinical data.
Issue 1: Observing Skin Reactions in Experimental Subjects
Symptoms: Increased skin peeling, erythema (redness), and pruritus (itching), particularly in the initial weeks of treatment.[10]
Potential Cause: These "disease flares," especially in cutaneous T-cell lymphoma (CTCL) models, are considered to be related to the on-target immune activation mechanism of OS-1808, resulting from the depletion of Tregs and the influx of activated CD8+ T cells into the skin.[10]
Mitigation and Management Strategy:
-
Monitoring: Closely monitor the severity and progression of skin reactions.
-
Grading: Grade the severity of the reaction according to established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Symptomatic Treatment: For mild to moderate (Grade 1-2) reactions, consider topical corticosteroids and/or oral antihistamines for symptomatic relief.
-
Dose Interruption: If reactions become severe (Grade 3 or higher), consider interrupting the administration of OS-1808 until symptoms resolve to Grade 1 or baseline.
Issue 2: General Immune-Related Adverse Events (irAEs)
While severe irAEs have not been a prominent feature of OS-1808 monotherapy, its immunomodulatory mechanism means that researchers should be vigilant for a range of potential immune-mediated side effects.
Potential Symptoms: While specific data for OS-1808 is limited to mild events, general irAEs from immunotherapies can manifest as colitis, hepatitis, pneumonitis, endocrinopathies, and nephritis. In the BI-1808 combination therapy trial with pembrolizumab, one case of colitis was observed.[4]
Mitigation and Management Strategy:
The management of irAEs typically follows a grading-based algorithm.
-
Grade 1: Continue OS-1808 with close monitoring.
-
Grade 2: Consider holding OS-1808. Initiate low-dose corticosteroids (e.g., prednisone (B1679067) 0.5-1 mg/kg/day or equivalent). Resume treatment when symptoms and/or lab values return to Grade 1 or less.
-
Grade 3: Hold OS-1808 and initiate high-dose corticosteroids (e.g., prednisone 1-2 mg/kg/day or equivalent). Corticosteroids should be tapered over at least 4-6 weeks upon improvement.
-
Grade 4: Permanently discontinue OS-1808.
Data Presentation
Table 1: Summary of OS-1808 (BI-1808) Safety Profile from Clinical Trials (Monotherapy)
| Adverse Event (AE) Category | Severity | Frequency/Comments | Citations |
| Overall AEs | Grade 1-2 | All reported treatment-related AEs were mild or moderate. | [10][11][12] |
| Grade 3-4 | No Grade 3 or higher AEs have been observed with monotherapy. | [10][11] | |
| Infusion-Related Reactions (IRR) | Grade 1-2 | 5 cases of mild to moderate IRR were observed in one study. | [3] |
| Specific AEs | Mild to Moderate | "Disease flares" (skin peeling, erythema, pruritus) noted in CTCL patients, considered on-target effects. | [10] |
| AEs are evenly distributed across dose ranges with no specific organ class of concern identified. | [3] |
Experimental Protocols
Protocol 1: General Monitoring and Management of Immune-Related Adverse Events (irAEs)
Objective: To provide a standardized approach for the detection and management of potential irAEs during treatment with OS-1808.
Methodology:
-
Baseline Assessment: Before initiating treatment, perform a thorough physical examination, and collect baseline complete blood count (CBC), comprehensive metabolic panel (CMP), and thyroid function tests.
-
Ongoing Monitoring:
-
Educate personnel on the potential signs and symptoms of irAEs affecting different organ systems (skin, gastrointestinal, hepatic, pulmonary, endocrine).
-
Perform regular clinical assessments and laboratory monitoring (CBC, CMP) prior to each administration of OS-1808.
-
-
Grading of Toxicity:
-
Upon detection of a potential irAE, grade the severity using the latest version of the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Management Algorithm:
-
Grade 1: Continue OS-1808 and increase monitoring frequency. Provide symptomatic treatment as needed.
-
Grade 2: Hold OS-1808 administration. Initiate systemic corticosteroids (e.g., oral prednisone at 0.5-1 mg/kg/day). Monitor for improvement. Once symptoms revert to ≤ Grade 1, consider re-initiating OS-1808 and taper corticosteroids over at least 4 weeks.
-
Grade 3 or 4: Hold or permanently discontinue OS-1808. Admit for hospital care if necessary. Initiate high-dose intravenous corticosteroids (e.g., methylprednisolone (B1676475) at 1-2 mg/kg/day). Consult with relevant specialists (e.g., gastroenterology, dermatology). Do not resume OS-1808 without careful consideration and specialist consultation.
-
Visualizations
Caption: Mechanism of action for OS-1808 (BI-1808) in the tumor microenvironment.
Caption: General workflow for the management of potential adverse events with OS-1808.
References
- 1. researchgate.net [researchgate.net]
- 2. BI-1808 in solid tumors | BioInvent [bioinvent.com]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. TNF signaling inhibition in the CNS: implications for normal brain function and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TNF/TNFR2 signaling pathway is a key regulatory factor in endothelial progenitor cell immunosuppressive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial-specific Transgenesis of TNFR2 Promotes Adaptive Arteriogenesis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A TNF Receptor 2 Selective Agonist Rescues Human Neurons from Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioInvent completes the planned dose-escalation in Phase 1/2a trial of BI-1808 in advanced malignancies | BioInvent [bioinvent.com]
- 10. BI-1808 in T-cell Lymphoma | BioInvent [bioinvent.com]
- 11. BioInvent to Present Updated Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | BioInvent [bioinvent.com]
- 12. biospace.com [biospace.com]
Technical Support Center: Interpreting Unexpected Results with BI-1808
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with BI-1808, a first-in-class anti-tumor necrosis factor receptor 2 (TNFR2) antibody.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BI-1808?
A1: BI-1808 is a human IgG1 monoclonal antibody that targets TNFR2. Its primary mechanism of action is blocking the interaction between TNFR2 and its ligand, tumor necrosis factor-alpha (TNF-α).[1][2] This blockade leads to FcγR-dependent depletion of intratumoral regulatory T cells (Tregs) and mediates the expansion of intratumoral CD8+ T cells, thereby enhancing anti-tumor immune responses.[1][2][3][4]
Q2: What are the expected immunological effects of BI-1808 based on preclinical and clinical studies?
A2: Preclinical and clinical studies have shown that BI-1808 can lead to several key immunological changes:
-
Depletion of intratumoral Tregs: A significant reduction in the population of regulatory T cells within the tumor microenvironment.[3][5]
-
Expansion of CD8+ T cells: An increase in the number of cytotoxic T lymphocytes within the tumor.[2][3]
-
Modulation of myeloid cells: Effects on other immune cells such as neutrophils and myeloid-derived suppressor cells (MDSCs).[3]
-
Changes in soluble TNFR2 (sTNFR2) levels: Treatment with BI-1808 has been correlated with a substantial increase in sTNFR2.[2][3]
-
Reversible changes in peripheral immune cells: Non-adverse and reversible increases in neutrophil counts and decreases in T cell counts have been observed in non-human primate studies.[3]
Troubleshooting Unexpected Experimental Outcomes
Issue 1: Inconsistent or No Significant Depletion of Intratumoral Tregs
Researchers may observe variability in the depletion of regulatory T cells within the tumor microenvironment.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal BI-1808 Dose | Verify the dose-response relationship in your experimental model. Preclinical studies show a clear relationship between dose, receptor occupancy, and efficacy.[1][3] Consider performing a dose-titration experiment. |
| Low FcγR Expression/Activity | The mechanism of Treg depletion is FcγR-dependent.[1][3] Ensure the effector cells in your model (e.g., macrophages, NK cells) have adequate FcγR expression and are functional. Consider co-culture assays to assess FcγR-mediated antibody-dependent cell-mediated cytotoxicity (ADCC). |
| Tumor Microenvironment Factors | The tumor microenvironment can be highly immunosuppressive. Analyze the baseline immune cell infiltrate and cytokine profile of your tumor model. High levels of inhibitory cytokines or a dense stromal barrier may impede BI-1808 activity. |
| Timing of Analysis | The kinetics of Treg depletion may vary. Perform a time-course experiment to identify the optimal time point for assessing Treg populations post-treatment. |
Experimental Workflow for Investigating Inconsistent Treg Depletion
Caption: Troubleshooting workflow for inconsistent Treg depletion.
Issue 2: Lack of CD8+ T Cell Expansion Despite Treg Depletion
Even with successful Treg depletion, the expected expansion of CD8+ T cells may not be observed.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Insufficient Tumor Antigens | CD8+ T cell expansion requires the presence of recognizable tumor antigens. Evaluate the immunogenicity of your tumor model. Consider models with known neoantigens. |
| T Cell Exhaustion | Chronic antigen exposure can lead to T cell exhaustion, characterized by the expression of inhibitory receptors like PD-1. BI-1808 has shown synergistic activity with anti-PD-1 antibodies.[1][2] Consider combination therapy with a PD-1 inhibitor. |
| Absence of Co-stimulatory Signals | T cell activation requires co-stimulatory signals in addition to antigen presentation. Assess the expression of co-stimulatory molecules (e.g., CD80, CD86) on antigen-presenting cells within the tumor. |
| Inadequate Cytokine Support | The local cytokine milieu may not be conducive to T cell proliferation and survival. Measure levels of key cytokines like IL-2, IL-12, and IFN-γ. |
Signaling Pathway for BI-1808 Mediated Anti-Tumor Immunity
Caption: BI-1808 mechanism of action in the tumor microenvironment.
Issue 3: Unexpected Systemic Immunological Changes
Researchers might observe systemic changes in immune cell populations that differ from the expected intratumoral effects.
Observed Changes and Interpretation:
| Observed Systemic Change | Interpretation and Considerations |
| Increased Neutrophil Counts | Non-adverse and reversible increases in neutrophils have been reported in preclinical toxicology studies.[3] This is a known effect and is generally not considered adverse. Monitor the kinetics of this change to ensure it is transient. |
| Decreased Peripheral T Cell Counts | Reversible decreases in peripheral T cells have also been observed.[3] This could be due to T cell redistribution to the tumor or other lymphoid organs. Correlate peripheral counts with intratumoral T cell infiltration. |
| Elevated Soluble TNFR2 (sTNFR2) | A substantial increase in sTNFR2 is an expected pharmacodynamic marker of BI-1808 activity and correlates with receptor occupancy.[2][3] This indicates target engagement. |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Intratumoral Immune Cells
-
Tumor Dissociation: Excise tumors and mechanically dissociate them into a single-cell suspension using a gentleMACS Dissociator or similar device with appropriate enzymatic digestion (e.g., collagenase, DNase).
-
Cell Staining:
-
Wash the single-cell suspension in FACS buffer (PBS + 2% FBS).
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs).
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using software such as FlowJo to quantify the populations of interest (e.g., CD45+CD3+CD4+FoxP3+ for Tregs, CD45+CD3+CD8+ for cytotoxic T cells).
Protocol 2: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Target Cell Preparation: Label TNFR2-expressing target cells (e.g., activated Tregs) with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Effector Cell Preparation: Isolate effector cells (e.g., NK cells or macrophages) from a healthy donor or your experimental model.
-
Co-culture: Co-culture the labeled target cells, effector cells, and varying concentrations of BI-1808 in a 96-well plate. Include appropriate controls (e.g., isotype control antibody, no antibody).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Lysis Measurement: Measure the release of the fluorescent dye or radioactive isotope into the supernatant, which is proportional to target cell lysis.
-
Calculation: Calculate the percentage of specific lysis for each condition.
References
Technical Support Center: BI-1808 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo application of BI-1808, a first-in-class anti-TNFR2 monoclonal antibody.[1][2] While the concept of "bioavailability" as it applies to orally administered small molecules is not relevant to intravenously administered monoclonal antibodies like BI-1808, this guide addresses the analogous challenges of optimizing its delivery, efficacy, and pharmacokinetic profile in vivo.
Frequently Asked Questions (FAQs)
Q1: How is the bioavailability of BI-1808 determined and can it be improved?
A1: For monoclonal antibodies (mAbs) like BI-1808 that are administered intravenously, bioavailability is considered to be 100% as the entire dose enters systemic circulation directly. Therefore, improving "bioavailability" in the traditional sense is not a relevant concept. However, researchers often aim to optimize the in vivo performance of mAbs, which involves ensuring the antibody reaches its target tissue, binds to its target effectively, and maintains a desirable pharmacokinetic profile. This can be achieved by optimizing the formulation, dosing regimen, and understanding the factors that influence its distribution and clearance.
Q2: What is the mechanism of action of BI-1808?
A2: BI-1808 is a human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] By binding to TNFR2, which is highly expressed on tumor-associated regulatory T cells (Tregs) within the tumor microenvironment, BI-1808 blocks the interaction with its ligand, TNF-α.[3][4] This action is believed to be FcγR-dependent and leads to the depletion of intratumoral Tregs and the expansion of CD8+ T cells, thereby enhancing the anti-tumor immune response.[3][5]
Q3: What are the key signaling pathways activated by TNFR2?
A3: TNFR2 activation primarily triggers the classical and alternative NF-κB signaling pathways.[6] It can also activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[7] Understanding these pathways is crucial for interpreting the downstream effects of BI-1808 treatment.
Troubleshooting In Vivo Experiments with BI-1808
This section provides solutions to common issues encountered during in vivo studies with BI-1808 and other monoclonal antibodies.
| Problem | Possible Cause | Recommended Solution |
| High inter-animal variability in therapeutic response. | Inconsistent dosing, differences in tumor implantation or size, or variable immune responses among animals. | Ensure precise and consistent administration of BI-1808. Standardize tumor cell implantation techniques and start treatment when tumors reach a uniform size. Use a sufficient number of animals per group to account for biological variability. |
| Lack of efficacy in a preclinical model. | The animal model may not be appropriate (e.g., lacks the correct immune cell populations or the target is not expressed). The dosing regimen may be suboptimal. | Confirm TNFR2 expression in your tumor model. Consider using humanized mouse models if the antibody has low cross-reactivity with the murine target. Perform dose-ranging studies to determine the optimal therapeutic dose and schedule.[8] |
| Rapid clearance of the antibody from circulation. | Formation of anti-drug antibodies (ADAs). Non-specific binding or rapid target-mediated drug disposition (TMDD). | Use immunodeficient mouse strains or murine-surrogate antibodies in immunocompetent models to minimize ADA formation. Analyze the pharmacokinetic profile to understand the clearance mechanism.[9] |
| Poor tumor penetration. | The large size of monoclonal antibodies can limit their diffusion into solid tumors.[10] High interstitial fluid pressure within the tumor. | Investigate co-administration with agents that can enhance vascular permeability or modify the tumor microenvironment. Employ imaging techniques to assess antibody distribution. |
Pharmacokinetic Parameters of Monoclonal Antibodies
The following table summarizes typical pharmacokinetic parameters for monoclonal antibodies, which can serve as a reference for designing and interpreting in vivo studies with BI-1808.
| Parameter | Description | Typical Value Range (Humans) | Considerations for Preclinical Studies |
| Half-life (t½) | Time required for the antibody concentration in the plasma to decrease by half. | 11-30 days[11] | Generally shorter in rodents than in humans. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Typically small, confined to plasma and extracellular fluid. | Can be influenced by the animal species and disease state. |
| Clearance (CL) | The rate at which the antibody is removed from the body. | Low, contributing to a long half-life. | Can be linear or non-linear (in cases of TMDD).[11] |
| Bioavailability (F) | The fraction of the administered dose that reaches the systemic circulation. | 100% for intravenous administration. 50-90% for subcutaneous administration.[11] | Subcutaneous administration in animal models may have different absorption kinetics. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells known to express TNFR2 into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Dosing: Administer BI-1808 intravenously at various dose levels. The control group should receive a vehicle control (e.g., sterile PBS).
-
Efficacy Assessment: Monitor tumor growth and body weight throughout the study.
-
Endpoint: At the end of the study, collect tumors and other tissues for pharmacodynamic and histological analysis.
Protocol 2: Assessment of Antibody Plasma Concentration
-
Sample Collection: Collect blood samples from treated animals at various time points post-injection via tail vein or retro-orbital bleeding.
-
Plasma Preparation: Process the blood to separate plasma and store at -80°C until analysis.
-
ELISA for Antibody Quantification:
-
Coat a 96-well plate with the target antigen (recombinant TNFR2).
-
Block non-specific binding sites.
-
Add diluted plasma samples and a standard curve of known BI-1808 concentrations.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal using a plate reader.
-
-
Data Analysis: Calculate the concentration of BI-1808 in the plasma samples based on the standard curve.
Visualizations
Caption: Simplified diagram of the major signaling pathways downstream of TNFR2.
Caption: A typical experimental workflow for an in vivo monoclonal antibody efficacy study.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioinvent.com [bioinvent.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tumor Necrosis Factor Receptor 2 (TNFR2): An Emerging Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of TNF–TNF Receptor 2 Signal in Regulatory T Cells and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development - PMC [pmc.ncbi.nlm.nih.gov]
OS 1808 not showing expected phenotype in cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with BI-1808. The following information is intended to help address potential issues that may arise during in vitro cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is BI-1808 and what is its mechanism of action?
A1: BI-1808 is a fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3] Its primary mechanism of action is to block the interaction between TNFR2 and its ligand, TNF-α.[1][4] This interaction leads to two key downstream effects in the tumor microenvironment: the depletion of regulatory T cells (Tregs) and the expansion and activation of CD8+ effector T cells.[1][2][5] The depletion of Tregs is dependent on the Fcγ receptor (FcγR).[1]
Q2: What is the expected phenotype of BI-1808 in an in vitro cell-based assay?
A2: In an appropriate in vitro co-culture system containing immune cells (such as peripheral blood mononuclear cells - PBMCs), treatment with BI-1808 is expected to result in:
-
A decrease in the percentage of regulatory T cells (Tregs), which can be identified by markers such as CD4+ and FoxP3+.
-
An increase in the proliferation and activation of CD8+ T cells. Activated CD8+ T cells may show increased expression of markers like Granzyme B.[6]
Q3: What cell types are most suitable for studying the effects of BI-1808?
A3: Since the activity of BI-1808 is dependent on the presence of specific immune cell populations, primary human cells such as PBMCs are the most relevant system for in vitro studies. It is important to use cell populations that contain Tregs and CD8+ T cells to observe the expected phenotype. The target of BI-1808, TNFR2, is particularly upregulated on tumor-associated Tregs.[7][8][9]
Q4: Is BI-1808 active as a single agent?
A4: Yes, BI-1808 has demonstrated single-agent activity in both preclinical models and clinical trials.[1][7]
Troubleshooting Guide: BI-1808 Not Showing Expected Phenotype
If you are not observing the expected Treg depletion or CD8+ T cell expansion in your cellular assays with BI-1808, please review the following potential causes and solutions.
Problem: No significant decrease in Treg population
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | Titrate BI-1808 across a range of concentrations to determine the optimal dose for your specific cell system. |
| Incorrect Cell Culture Conditions | Ensure that the cell culture medium and supplements are appropriate for maintaining the health and responsiveness of primary immune cells. |
| Low TNFR2 Expression on Target Cells | Confirm the expression of TNFR2 on your Treg population using flow cytometry. TNFR2 expression can vary between donors and under different culture conditions. |
| Issues with Fcγ Receptor-Expressing Cells | The Treg depletion mechanism of BI-1808 is FcγR-dependent. Ensure that your co-culture system includes a sufficient number of FcγR-expressing cells (e.g., NK cells, monocytes). |
| Problems with Flow Cytometry Staining or Gating | Review your flow cytometry panel and gating strategy for identifying Tregs (e.g., CD3+, CD4+, CD25+, FoxP3+). Use appropriate controls, such as fluorescence minus one (FMO) controls, to accurately set your gates. |
| Cell Viability Issues | High levels of cell death can affect the reliability of your results. Use a viability dye to exclude dead cells from your analysis. |
Problem: No significant increase in CD8+ T cell expansion or activation
| Possible Cause | Troubleshooting Steps |
| Insufficient Co-stimulation | CD8+ T cell activation and expansion often require additional co-stimulatory signals. Ensure your assay includes appropriate stimulation, such as anti-CD3/CD28 antibodies or antigen-presenting cells (APCs). |
| Inadequate Incubation Time | CD8+ T cell expansion is a kinetic process. Perform a time-course experiment to determine the optimal duration of BI-1808 treatment for observing this effect. |
| High Treg Population at Baseline | If the initial Treg population is very high and not effectively depleted, their suppressive activity may mask CD8+ T cell expansion. Optimize conditions for Treg depletion first. |
| Choice of Activation Markers | Ensure you are using appropriate markers to assess CD8+ T cell activation (e.g., CD69, CD137) and proliferation (e.g., Ki-67, CFSE dilution). |
| Donor Variability | The responsiveness of immune cells can vary significantly between donors. It is recommended to test BI-1808 on cells from multiple donors. |
Quantitative Data
The following table summarizes key quantitative data for BI-1808 from clinical trial results, as specific in vitro IC50/EC50 values are not publicly available.
| Parameter | Dose | Result | Assay/Context |
| Receptor Occupancy | ≥ 675 mg Q3W | Maintained near full receptor saturation throughout the dosing interval.[4] | Peripheral blood analysis in patients.[4] |
| Regulatory T cell (Treg) Reduction | ≥ 675 mg Q3W | Significant reduction of regulatory T-cells.[10] | Peripheral blood analysis in patients.[10] |
| CD8+/Treg Ratio | 1000 mg Q3W | Increased intratumoral CD8+/Treg ratio at 5 weeks post-treatment.[1] | Immunofluorescence staining of tumor biopsies.[1] |
Experimental Protocols
Protocol 1: In Vitro Treg Depletion Assay
This protocol provides a general framework for assessing the ability of BI-1808 to deplete Tregs in a co-culture system.
1. Cell Preparation:
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells twice with sterile PBS.
- Resuspend the cells in complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine) at a concentration of 1 x 10^6 cells/mL.
2. Assay Setup:
- Plate 1 x 10^5 PBMCs in 100 µL of complete RPMI medium per well in a 96-well U-bottom plate.
- Prepare serial dilutions of BI-1808 and a relevant isotype control antibody in complete RPMI medium.
- Add 100 µL of the antibody dilutions to the respective wells.
- Include a "no antibody" control well.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
3. Flow Cytometry Analysis:
- Harvest the cells from each well.
- Stain the cells with a viability dye to exclude dead cells.
- Perform surface staining for CD3, CD4, and CD25.
- Fix and permeabilize the cells using a FoxP3 staining buffer set.
- Perform intracellular staining for FoxP3.
- Acquire the samples on a flow cytometer.
- Analyze the data by gating on live, singlet, CD3+, CD4+ lymphocytes and then quantifying the percentage of CD25+FoxP3+ cells (Tregs).
Protocol 2: In Vitro CD8+ T Cell Expansion Assay
This protocol outlines a method to measure the effect of BI-1808 on CD8+ T cell expansion.
1. Cell Preparation:
- Isolate PBMCs as described in Protocol 1.
- For proliferation analysis, label the PBMCs with a cell proliferation dye such as CFSE or CellTrace Violet according to the manufacturer's instructions.
- Resuspend the cells in complete RPMI medium.
2. Assay Setup:
- Plate 1 x 10^5 labeled PBMCs in 100 µL of complete RPMI medium per well in a 96-well U-bottom plate.
- Add a T cell stimulus, such as anti-CD3/CD28 beads or soluble anti-CD3 antibody, to all wells except the unstimulated control.
- Prepare and add serial dilutions of BI-1808 or an isotype control antibody.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
3. Flow Cytometry Analysis:
- Harvest the cells.
- Stain the cells with a viability dye and antibodies against CD3 and CD8.
- Acquire the samples on a flow cytometer.
- Analyze the data by gating on live, singlet, CD3+, CD8+ lymphocytes.
- Assess proliferation by the dilution of the cell proliferation dye. An increase in the percentage of divided cells indicates expansion.
Visualizations
Caption: BI-1808 blocks TNF-α binding to TNFR2 on Tregs.
Caption: Workflow for in vitro Treg depletion assay.
Caption: Troubleshooting logic for unexpected results.
References
- 1. bioinvent.com [bioinvent.com]
- 2. Facebook [cancer.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. bioinvent.com [bioinvent.com]
- 5. bioinvent.com [bioinvent.com]
- 6. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | MarketScreener [marketscreener.com]
- 7. BI-1808 in solid tumors | BioInvent [bioinvent.com]
- 8. BI-1808 in T-cell Lymphoma | BioInvent [bioinvent.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. BioInvent Presents Promising Clinical Efficacy and Safety for anti-TNFR2 agent BI-1808 at ASCO 2024 | BioInvent [bioinvent.com]
Technical Support Center: Confirming OS 1808 Target Engagement in Cells
Welcome to the technical support center for OS 1808. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for confirming the cellular target engagement of this compound, a hypothetical kinase inhibitor. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first and most direct method to confirm that this compound is engaging its intended kinase target in cells?
A: The most direct method to confirm target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).[1] This biophysical assay is based on the principle that when a compound like this compound binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[2] An observed increase in the melting temperature of the target kinase in the presence of this compound provides strong evidence of direct physical interaction within the cell.[2]
Q2: My CETSA experiment did not show a thermal shift for my target kinase after this compound treatment. What could be the issue?
A: Several factors could contribute to a negative CETSA result. A common issue is that the compound may not be cell-permeable or may be rapidly metabolized or exported from the cell. Suboptimal heating conditions can also be a factor; it's crucial to perform a temperature gradient to accurately determine the kinase's melting temperature in your specific cell model.[1] Additionally, the quality of the antibody used for detection in the western blot is critical for a reliable readout.[1]
Q3: I've confirmed target engagement with CETSA, but I don't see any change in the downstream signaling pathway I expected. Why?
A: Observing target engagement without a corresponding downstream effect can occur for several reasons. The concentration of this compound might be sufficient for a detectable thermal shift but too low to achieve the necessary level of target inhibition to impact the signaling pathway. It's important to conduct a dose-response analysis to correlate target engagement with the cellular outcome.[1] Furthermore, the specific cell line being used may have compensatory or redundant signaling pathways that mask the effect of inhibiting your target kinase.[1]
Q4: What are some alternative methods to CETSA for confirming target engagement?
A: Besides CETSA, several other robust methods can be employed. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful technique that quantitatively measures compound affinity in live cells using bioluminescence resonance energy transfer (BRET).[3][4] Other methods include chemoproteomic approaches, which can provide a broader view of a compound's interactions across the proteome, and radioligand-displacement assays, though these are more complex to implement.[5][6]
Troubleshooting Guides
Here are some common issues encountered during target engagement experiments and their potential solutions.
| Problem | Possible Cause | Recommended Solution |
| No thermal shift observed in CETSA | 1. Poor cell permeability of this compound: The compound is not reaching its intracellular target. | Perform a cell permeability assay. If permeability is low, consider formulation changes or using a different compound analog. |
| 2. Incorrect heating conditions: The temperature range used may not be optimal for the target kinase. | Conduct a preliminary experiment with a wide temperature range to determine the approximate melting temperature of the target protein. Then, perform a more focused CETSA with smaller temperature increments around this point.[1] | |
| 3. Low-quality primary antibody: The antibody used for western blotting may not be specific or sensitive enough. | Validate the primary antibody's specificity through methods like siRNA-mediated knockdown of the target protein to confirm it recognizes the correct band.[1] | |
| High variability in western blot results for CETSA | 1. Unequal protein loading: Inconsistent amounts of protein loaded onto the gel lead to unreliable quantification. | Perform a protein concentration assay (e.g., BCA assay) and ensure equal amounts of protein are loaded in each lane. Always use a loading control like β-actin or GAPDH for normalization.[7] |
| 2. Inconsistent heating/cooling: Variations in the heating and cooling steps can affect protein precipitation. | Use a thermal cycler for precise and consistent temperature control during the heating step.[2] | |
| Downstream signaling is not inhibited despite confirmed target engagement | 1. Insufficient target inhibition: The level of target engagement is not enough to block the signaling pathway. | Create a dose-response curve for this compound in both the CETSA and the downstream functional assay to determine the relationship between target engagement and functional inhibition. |
| 2. Redundant signaling pathways: Other kinases or pathways are compensating for the inhibition of the target. | Use pathway analysis tools or specific inhibitors for other potential compensatory pathways to investigate this possibility. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the thermal stabilization of a target kinase by this compound in intact cells.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Heat Treatment:
-
Harvest the cells by scraping and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).[8]
-
Aliquot the cell suspension into PCR tubes for each temperature point and treatment condition.[2]
-
Heat the samples at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]
3. Cell Lysis and Protein Quantification:
-
Lyse the cells through freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[8]
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Carefully transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.[2]
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare the samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.[8]
-
Transfer the separated proteins to a PVDF membrane.[10]
-
Block the membrane and incubate it with a primary antibody specific to the target kinase.[8]
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.[10]
-
Detect the signal using an appropriate chemiluminescence substrate.[7]
5. Data Analysis:
-
Quantify the band intensities for the target kinase at each temperature.
-
Normalize the intensities to the signal at the lowest temperature for each treatment group.
-
Plot the normalized intensity against temperature to generate melting curves. A rightward shift in the curve for this compound-treated samples indicates target engagement.[1]
CETSA Experimental Workflow
Protocol 2: Immunoblotting for Downstream Signaling
This protocol is for assessing the phosphorylation status of a downstream substrate of the target kinase to confirm the functional consequence of this compound engagement.
1. Cell Treatment and Lysis:
-
Culture and treat cells with a dose range of this compound as described in the CETSA protocol. Include appropriate positive and negative controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
3. Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[11]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
On a separate blot with the same samples, use an antibody for the total protein of the downstream substrate to assess for changes in protein expression. Also, run a blot for a loading control (e.g., β-actin).
-
Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]
-
Quantify the band intensity for the phosphorylated substrate and normalize it to the total substrate and/or the loading control. A decrease in the phosphorylated signal with increasing concentrations of this compound indicates successful target inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Western Blotting (Immunoblot): Gel Electrophoresis for Proteins [antibodies-online.com]
- 11. svarlifescience.com [svarlifescience.com]
- 12. Western Blotting Immunodetection Techniques | Bio-Rad [bio-rad.com]
Addressing batch-to-batch variability of OS 1808
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with the monoclonal antibody OS 1808 (BI-1808). Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BI-1808) and what is its mechanism of action?
A1: this compound, also known as BI-1808, is a human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3][4][5][6] Its primary mechanism of action involves blocking the interaction of TNFR2 with its ligand, TNF-α. This action leads to the depletion of intratumoral regulatory T cells (Tregs) and the expansion of CD8+ T cells within the tumor microenvironment, thereby enhancing the immune response against cancer cells.[1][5][6]
Q2: What are the potential sources of batch-to-batch variability in monoclonal antibodies like this compound?
A2: Batch-to-batch variability in monoclonal antibodies can arise from several factors throughout the manufacturing and handling process. These can include:
-
Manufacturing Processes: Variations in cell culture conditions, purification processes, and formulation can introduce inconsistencies.[7][8]
-
Raw Materials: The quality and consistency of raw materials used in cell culture media and buffers can impact the final product.[7]
-
Storage and Handling: Improper storage temperatures, freeze-thaw cycles, and exposure to light can affect antibody stability and performance.[9]
-
Post-Translational Modifications (PTMs): Differences in PTMs, such as glycosylation, can occur between batches and may influence the antibody's biological activity.[10][11]
Q3: How can I determine if I am observing batch-to-batch variability with this compound?
A3: You may suspect batch-to-batch variability if you observe significant differences in experimental outcomes when using different lots of this compound. This could manifest as changes in:
-
Binding affinity in assays like ELISA or surface plasmon resonance.
-
Potency in cell-based functional assays.
-
Staining intensity and specificity in immunohistochemistry (IHC) or flow cytometry.
-
Overall reproducibility of your results.
Q4: Who should I contact for technical support regarding this compound?
A4: For specific technical inquiries or to report a suspected issue with a particular batch of this compound, it is recommended to contact the manufacturer, BioInvent International AB. You can find their contact information on their official website.[12]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues that may be related to batch-to-batch variability of this compound.
Issue 1: Reduced or No Signal in Binding Assays (e.g., ELISA, Western Blot)
If you are experiencing a weak or absent signal in your binding assays, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Weak/No Signal
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. BI-1808 in solid tumors | BioInvent [bioinvent.com]
- 3. BI-1808 in T-cell Lymphoma | BioInvent [bioinvent.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. bioinvent.com [bioinvent.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing Monoclonal Antibody Manufacturing: Process Optimization, Cost Reduction Strategies, and Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Monoclonal Antibodies - Quality Control and Quantification through Mass Spectrometry [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. Contact | BioInvent [bioinvent.com]
Technical Support Center: Best Practices for Long-Term Storage of BI-1808
Disclaimer: The following information is based on general best practices for the long-term storage of monoclonal antibodies. As specific storage and handling instructions for BI-1808 are not publicly available, it is crucial to consult the manufacturer's product information sheet and material safety data sheet (MSDS) for definitive guidance. The user's initial query "OS 1808" has been interpreted as a likely typographical error for "BI-1808," a first-in-class anti-TNFR2 antibody developed by BioInvent for cancer immunotherapy.[1][2]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the long-term storage of BI-1808 and similar monoclonal antibodies.
Frequently Asked Questions (FAQs) for Long-Term Storage
Q1: What are the general recommended temperatures for long-term storage of monoclonal antibodies like BI-1808?
For long-term stability, monoclonal antibodies (mAbs) are typically stored at low temperatures to minimize degradation. The optimal temperature can vary depending on the specific formulation. General guidelines suggest the following:
| Storage Duration | Recommended Temperature Range |
| Short-term (weeks) | 2°C to 8°C |
| Long-term (months to years) | -20°C to -80°C |
For extended long-term storage, -80°C is often preferred to ensure the preservation of the antibody's integrity and activity.[3]
Q2: Should I aliquot the BI-1808 antibody solution before long-term storage?
Yes, it is highly recommended to aliquot the antibody solution into single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles the antibody is subjected to, which can cause denaturation and aggregation, leading to a loss of activity.
Q3: What type of storage tubes should I use for aliquoting BI-1808?
Use polypropylene (B1209903) or other cryogenic-safe, low-protein-binding tubes to prevent the antibody from adhering to the tube's surface. This is particularly important for dilute antibody solutions.
Q4: Can I store BI-1808 in a frost-free freezer?
It is strongly advised to avoid storing monoclonal antibodies in frost-free freezers. These freezers periodically cycle to higher temperatures to prevent ice buildup, and these temperature fluctuations can be detrimental to the stability of the antibody, effectively subjecting it to multiple freeze-thaw cycles.
Q5: What are cryoprotectants, and should I add them to my BI-1808 solution for long-term storage?
Cryoprotectants, such as glycerol (B35011), are agents that protect proteins from the damaging effects of freezing. Adding sterile glycerol to a final concentration of 10-50% can help stabilize the antibody during freezing and thawing.[3] However, it is critical to confirm whether the BI-1808 formulation already contains cryoprotectants or if their addition is compatible with your intended downstream applications.
Troubleshooting Guide for Common Storage Issues
Problem 1: Loss of Antibody Activity After Storage
| Potential Cause | Troubleshooting Steps |
| Repeated Freeze-Thaw Cycles | Always aliquot the antibody into single-use volumes to avoid multiple freeze-thaw cycles. |
| Improper Storage Temperature | Ensure the antibody is stored at the recommended temperature. For long-term storage, use a -80°C freezer. Avoid frost-free freezers. |
| Antibody Degradation | If the antibody was stored at 4°C for an extended period, it may have degraded. It is recommended to perform a quality control check, such as an ELISA or Western blot, to assess its activity. |
| Adsorption to Storage Vessel | Use low-protein-binding tubes for storage, especially for diluted antibody solutions. |
Problem 2: Presence of Precipitates or Aggregates in the Antibody Solution
| Potential Cause | Troubleshooting Steps |
| Protein Aggregation from Freezing | Centrifuge the vial at a low speed (e.g., 10,000 x g for 5 minutes) to pellet the aggregates. Carefully collect the supernatant. |
| Buffer Crystallization | If the buffer contains salts that have precipitated during freezing, gently warm the solution to room temperature and mix carefully to redissolve. |
| Contamination | Ensure aseptic handling techniques when aliquoting and handling the antibody to prevent microbial growth. |
Experimental Protocol: Stability Assessment of a Monoclonal Antibody
This protocol provides a general framework for assessing the stability of a monoclonal antibody like BI-1808 under different storage conditions.
Objective: To evaluate the long-term stability of a monoclonal antibody by monitoring its physical and functional characteristics over time at various storage temperatures.
Materials:
-
Monoclonal antibody solution (e.g., BI-1808)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reagents for functional assays (e.g., ELISA, cell-based assays)
-
Size-exclusion chromatography (SEC-HPLC) system
-
Spectrophotometer
Methodology:
-
Aliquoting and Storage:
-
Thaw the stock antibody solution on ice.
-
Under sterile conditions, prepare aliquots of the antibody in low-protein-binding tubes.
-
Prepare separate sets of aliquots for each storage condition to be tested (e.g., 4°C, -20°C, -80°C).
-
Store the aliquots at their respective temperatures.
-
-
Time Points for Analysis:
-
Establish a timeline for stability testing (e.g., Time 0, 1 month, 3 months, 6 months, 1 year).
-
At each time point, retrieve one aliquot from each storage condition for analysis.
-
-
Physical Stability Assessment:
-
Visual Inspection: Observe the solution for any signs of precipitation or turbidity.
-
Spectrophotometry: Measure the absorbance at 280 nm to determine the protein concentration. A significant decrease may indicate degradation or precipitation.
-
Size-Exclusion Chromatography (SEC-HPLC): Analyze the antibody for the presence of aggregates or fragments. An increase in the percentage of aggregates or fragments over time indicates instability.
-
-
Functional Stability Assessment:
-
Antigen Binding Activity (ELISA): Perform an enzyme-linked immunosorbent assay (ELISA) to determine the antibody's ability to bind to its target antigen (TNFR2 for BI-1808). A decrease in binding signal indicates a loss of functional activity.
-
Cell-Based Assay: If a relevant cell-based assay is available (e.g., a cell line expressing TNFR2), assess the antibody's biological activity.
-
Data Presentation:
Summarize the results from the stability testing in a table for easy comparison across different storage conditions and time points.
| Time Point | Storage Temp. | Visual Appearance | Concentration (mg/mL) | % Monomer (SEC-HPLC) | Relative Binding Activity (ELISA) |
| 0 | - | Clear | 1.0 | 99.5 | 100% |
| 3 Months | 4°C | Clear | 0.98 | 98.0 | 95% |
| 3 Months | -20°C | Clear | 1.0 | 99.2 | 98% |
| 3 Months | -80°C | Clear | 1.0 | 99.4 | 99% |
| 6 Months | 4°C | Slight haze | 0.90 | 95.5 | 85% |
| 6 Months | -20°C | Clear | 0.99 | 98.9 | 97% |
| 6 Months | -80°C | Clear | 1.0 | 99.3 | 99% |
Visualizations
Below are diagrams illustrating key concepts related to antibody storage and stability.
Caption: Recommended workflow for the long-term storage of monoclonal antibodies.
Caption: Common stressors leading to monoclonal antibody degradation.
Caption: A logical workflow for troubleshooting loss of antibody activity.
References
Validation & Comparative
A Comparative Guide to Anti-TNFR2 Antibodies: BI-1808 vs. APX601 in Immuno-Oncology Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two investigational anti-Tumor Necrosis Factor Receptor 2 (TNFR2) antibodies: BI-1808 and APX601. Both agents are being developed for cancer immunotherapy with the aim of overcoming immune suppression within the tumor microenvironment. This document summarizes their performance in key preclinical assays, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to TNFR2 Targeting
Tumor Necrosis Factor Receptor 2 (TNFR2) has emerged as a promising target in immuno-oncology. Its expression is largely restricted to immune cells, and it is particularly abundant on highly suppressive regulatory T cells (Tregs) within the tumor microenvironment.[1][2][3] By targeting TNFR2, therapeutic antibodies can deplete or inactivate these Tregs, thereby unleashing an anti-tumor immune response driven by effector T cells.[1][4][5] Both BI-1808 and APX601 are antagonistic antibodies designed to block the interaction between TNFR2 and its ligand, TNF-α, and to mediate the depletion of TNFR2-expressing cells.[4][5][6]
Comparative Performance Data
The following tables summarize the available preclinical data for BI-1808 and APX601 in key in vitro assays. It is important to note that this data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Characterization of BI-1808 vs. APX601
| Parameter | BI-1808 | APX601 | Reference |
| Target | Human TNFR2 | Human TNFR2 | [4][7][6] |
| Antibody Type | Human IgG1 | Rabbit Monoclonal | [7][6] |
| Mechanism of Action | Blocks TNF-α binding, FcγR-dependent Treg depletion | Blocks TNF-α binding, ADCC, ADCP | [4][5][6] |
| Binding Affinity (to human TNFR2) | High Affinity (Specific KD not publicly available) | KD = 47 pM | [8] |
| Ligand Blocking IC50 | Not publicly available | 0.149 nM | [6][8] |
| ADCC EC50 | Not publicly available | 1.14 nM | [6][8] |
| ADCP EC50 | Not publicly available | 0.71 nM | [6][8] |
Table 2: In Vivo Anti-Tumor Activity
| Parameter | BI-1808 (murine surrogate) | APX601 (in humanized TNFR2 mice) | Reference |
| Tumor Models | Syngeneic mouse tumor models | CT26 and MC38 syngeneic mouse tumor models | [9][6] |
| Single Agent Activity | Potent anti-tumor activity | Significant tumor growth inhibition | [4][6] |
| Combination Therapy | Synergistic activity with anti-PD-1 | Synergistic activity with anti-PD-1 | [5][6] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed mechanism of action for anti-TNFR2 antagonistic antibodies like BI-1808 and APX601. By blocking the binding of TNF-α to TNFR2 on regulatory T cells (Tregs), these antibodies inhibit the downstream signaling that promotes Treg proliferation and survival. Furthermore, the Fc portion of the antibody can engage Fcγ receptors (FcγR) on effector immune cells, such as natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and the depletion of Tregs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate anti-TNFR2 antibodies.
TNFR2 Binding Affinity Assay (ELISA-based)
This assay quantifies the binding affinity of an antibody to its target receptor.
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human TNFR2 protein overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the anti-TNFR2 antibody (e.g., BI-1808 or APX601) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human or anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Substrate Addition: After another wash step, add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The binding affinity (KD) can be calculated by plotting the absorbance values against the antibody concentrations and fitting the data to a saturation binding curve.
In Vitro Treg Depletion Assay (ADCC Assay)
This assay measures the ability of an antibody to induce the killing of target cells (Tregs) by effector cells (NK cells).
-
Cell Preparation: Isolate primary human Tregs (CD4+CD25+FoxP3+) as target cells and NK cells (CD56+) as effector cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Cell Labeling: Label the target Tregs with a fluorescent dye (e.g., Calcein-AM) for viability assessment.
-
Co-culture: Co-culture the labeled Tregs with NK cells at a specific effector-to-target (E:T) ratio in a 96-well plate.
-
Antibody Treatment: Add serial dilutions of the anti-TNFR2 antibody to the co-culture. Include an isotype control antibody as a negative control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence released from lysed target cells into the supernatant using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. The EC50 value, representing the antibody concentration required for 50% of the maximum cell lysis, can be determined by plotting the percentage of specific lysis against the antibody concentration.
The following diagram outlines the workflow for a typical in vitro ADCC assay.
Conclusion
Both BI-1808 and APX601 demonstrate promising preclinical activity as anti-TNFR2 antagonistic antibodies for cancer immunotherapy. Their ability to block TNF-α binding and mediate the depletion of immunosuppressive Tregs highlights the potential of this therapeutic strategy. Further clinical investigation is ongoing to determine their safety and efficacy in patients with various malignancies.[3][10][11][12][13] This guide provides a framework for understanding and comparing these and other emerging anti-TNFR2 therapies.
References
- 1. Targeting TNFR2 for cancer immunotherapy: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TNFR2 in Cancer: All Roads Lead to Rome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-1808 in solid tumors | BioInvent [bioinvent.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. onclive.com [onclive.com]
- 12. BioInvent presents positive data at SITC from clinical Phase 1/2a trial of BI-1808 as single agent [view.news.eu.nasdaq.com]
- 13. firstwordpharma.com [firstwordpharma.com]
BI-1808: A Novel Immunotherapy in Relapsed/Refractory Cutaneous T-Cell Lymphoma, A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BI-1808, a first-in-class anti-TNFR2 antibody, with current standard-of-care treatments for relapsed or refractory Cutaneous T-Cell Lymphoma (CTCL). The content presented herein is based on publicly available preclinical and clinical trial data, intended to inform researchers and drug development professionals.
Executive Summary
BI-1808 is an investigational human IgG1 monoclonal antibody that targets Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] Its mechanism of action involves blocking the interaction of TNFR2 with its ligand, TNF-α, leading to the depletion of regulatory T cells (Tregs) and the expansion of CD8+ effector T cells within the tumor microenvironment.[3][4] This dual action aims to overcome immunosuppression and enhance the body's anti-tumor immune response.[3][4] Current standard-of-care options for relapsed/refractory CTCL include mogamulizumab, an anti-CCR4 antibody, and brentuximab vedotin, an antibody-drug conjugate targeting CD30. This guide will compare the available efficacy data of BI-1808 with these established therapies.
Data Presentation: Efficacy in Relapsed/Refractory Cutaneous T-Cell Lymphoma
The following tables summarize the clinical efficacy of BI-1808 and standard-of-care treatments in patients with relapsed or refractory CTCL. It is important to note that these data are from separate clinical trials and not from a head-to-head comparison.
Table 1: Efficacy of BI-1808 Monotherapy in Advanced T-Cell Lymphoma (NCT04752826)
| Endpoint | Cutaneous T-Cell Lymphoma (CTCL) (n=13) |
| Objective Response Rate (ORR) | 46% |
| Complete Response (CR) | 1/13 |
| Partial Response (PR) | 5/13 |
| Stable Disease (SD) | 6/13 |
| Disease Control Rate (DCR) | 92% |
Data from the ongoing Phase 2a monotherapy signal-seeking portion of the trial, as of October 6, 2025.[5]
Table 2: Efficacy of Standard-of-Care Monotherapies in Relapsed/Refractory CTCL
| Treatment | Trial | Patient Population | Objective Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| Mogamulizumab | MAVORIC (NCT01728805) | R/R Mycosis Fungoides or Sézary Syndrome (n=186) | 28% | 5/186 | 7.7 months |
| Brentuximab Vedotin | ALCANZA (NCT01578499) | R/R CD30+ Mycosis Fungoides or pcALCL (n=64) | 65.6% (ORR4: 54.7%)* | 17.2% | 16.7 months |
| Pembrolizumab (B1139204) | CITN-10 (Phase 2) | R/R Mycosis Fungoides or Sézary Syndrome (n=24) | 38% | 2/24 | Not Reached (at 40 weeks median follow-up) |
*ORR4 denotes objective response lasting at least 4 months.[6][7][8][9][10][11]
Experimental Protocols
BI-1808 Clinical Trial (NCT04752826) - A Phase 1/2a Study
This is a multicenter, open-label, first-in-human study evaluating the safety, tolerability, and preliminary efficacy of BI-1808 as a single agent and in combination with pembrolizumab in patients with advanced malignancies, including CTCL.[3]
-
Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of BI-1808 as a monotherapy and in combination with pembrolizumab. Patients receive escalating doses of BI-1808 intravenously every 3 weeks.[2]
-
Phase 2a (Dose Expansion): To assess the anti-tumor activity of BI-1808 at the RP2D in specific tumor cohorts, including CTCL.[3]
-
Key Inclusion Criteria: Patients with histologically confirmed advanced malignancies who have progressed on standard therapy.
-
Key Assessments: Safety and tolerability, pharmacokinetics, pharmacodynamics (including receptor occupancy and immune cell populations), and preliminary anti-tumor activity based on RECIST criteria.[2]
Representative Protocol: Immune Cell Profiling by Flow Cytometry
To assess the pharmacodynamic effects of BI-1808 on immune cell populations, peripheral blood mononuclear cells (PBMCs) and tumor biopsies are analyzed by multi-color flow cytometry.
-
Sample Collection: Whole blood is collected in sodium heparin tubes at baseline and at specified time points during treatment. Tumor biopsies are obtained at baseline and on-treatment.
-
PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining:
-
For surface marker analysis, cells are incubated with a cocktail of fluorescently conjugated antibodies against markers for T cell subsets (e.g., CD3, CD4, CD8), regulatory T cells (e.g., CD25, CD127), and other immune cells.[12]
-
For intracellular staining of transcription factors like FoxP3 (a key marker for Tregs), cells are first stained for surface markers, then fixed and permeabilized before incubation with the anti-FoxP3 antibody.[13]
-
-
Data Acquisition: Stained cells are acquired on a multi-parameter flow cytometer (e.g., BD FACSCanto™ II or similar).
-
Data Analysis: The acquired data is analyzed using specialized software (e.g., FlowJo™) to quantify the frequencies of different immune cell populations, such as CD4+ T cells, CD8+ T cells, and CD4+CD25+FoxP3+ regulatory T cells.[12][13]
Mandatory Visualization
Caption: BI-1808 blocks TNFR2 on Tregs, leading to their depletion and enhanced CD8+ T cell-mediated tumor cell killing.
Caption: A streamlined workflow for the preclinical development of an anti-TNFR2 therapeutic antibody.
Caption: Simplified TNFR2 signaling cascade in regulatory T cells leading to cell survival and proliferation.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. bioinvent.com [bioinvent.com]
- 3. bioinvent.com [bioinvent.com]
- 4. bioinvent.com [bioinvent.com]
- 5. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 - BioSpace [biospace.com]
- 6. Randomized phase 3 ALCANZA study of brentuximab vedotin vs physician’s choice in cutaneous T-cell lymphoma: final data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MAVORIC phase III trial: vorinostat versus mogamulizumab for previously treated CTCL [lymphomahub.com]
- 8. oncoprescribe.com [oncoprescribe.com]
- 9. Pembrolizumab Produces Durable Responses in Relapsed or Refractory Cutaneous T-Cell Lymphoma [ahdbonline.com]
- 10. Pembrolizumab in systemic and cutaneous T-cell lymphoma - Dai - Annals of Lymphoma [aol.amegroups.org]
- 11. Pembrolizumab in Relapsed and Refractory Mycosis Fungoides and Sézary Syndrome: A Multicenter Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification Protocol of Human Regulatory T cell in Blood [elabscience.com]
- 13. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of BI-1808: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BI-1808, a first-in-class antagonistic antibody targeting Tumor Necrosis Factor Receptor 2 (TNFR2), with other emerging alternatives in the field of cancer immunotherapy. The information presented is supported by preclinical and clinical experimental data to aid in the validation of its specificity and potential therapeutic efficacy.
Introduction to BI-1808
BI-1808 is a human IgG1 monoclonal antibody designed to specifically target and block the interaction of TNF-alpha (TNF-α) with TNFR2.[1][2][3] This mechanism of action is intended to deplete regulatory T cells (Tregs) within the tumor microenvironment and promote the expansion and activation of CD8+ effector T cells, thereby enhancing the anti-tumor immune response.[1][3][4] BI-1808 is currently being evaluated in a Phase 1/2a clinical trial (NCT04752826) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) for the treatment of various advanced malignancies.[1][2][3][5][6][7][8][9]
Comparative Analysis of TNFR2 Antagonists
The therapeutic landscape of TNFR2-targeted therapies is expanding. This section compares BI-1808 with another notable TNFR2 antagonist, APX601, based on available preclinical data.
| Feature | BI-1808 | APX601 |
| Mechanism of Action | Antagonistic anti-TNFR2 antibody, blocks TNF-α binding, FcγR-dependent Treg depletion.[1][4] | Antagonistic anti-TNFR2 antibody, blocks TNF-α binding, induces antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis (ADCP) of Tregs. |
| Binding Affinity (Kd) | Data not publicly available. | ~47 pM to human TNFR2. |
| In vitro Activity | Induces Treg depletion and enhances CD8+ T cell activation.[4] | Potent antagonist of TNF-α/TNFR2 interaction (IC50: ~0.149 nM); induces ADCC (EC50: ~1.14 nM) and ADCP (EC50: ~0.71 nM). |
| Clinical Development | Phase 1/2a clinical trial (NCT04752826) ongoing.[1][2][3][5][6][7][8][9] | Preclinical development. |
Clinical Efficacy of BI-1808 (NCT04752826)
The ongoing Phase 1/2a clinical trial is assessing the safety and efficacy of BI-1808 in patients with advanced solid tumors. The following table summarizes key reported outcomes.
| Indication | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Observations |
| Various Solid Tumors (Monotherapy) | BI-1808 | 1 Partial Response (PR) out of 20 evaluable patients | 6 patients with Stable Disease (SD) | The PR was observed in a heavily pretreated metastatic GIST patient.[1] |
| Cutaneous T-Cell Lymphoma (CTCL) (Monotherapy) | BI-1808 | 3 PRs and 1 SD out of 4 evaluable patients | Not reported | All patients had previously failed standard treatments. |
| Advanced Malignancies (Combination Therapy) | BI-1808 + Pembrolizumab | 1 SD out of 4 evaluable patients at 225 mg dose | Not reported | One dose-limiting toxicity (colitis) was observed in the 225 mg cohort.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of BI-1808's activity.
In Vitro Treg Suppression Assay
This assay evaluates the ability of a therapeutic agent to inhibit the suppressive function of regulatory T cells (Tregs) on effector T cell proliferation.
Objective: To determine if BI-1808 can reverse Treg-mediated suppression of conventional T cell (Tconv) proliferation.
Methodology:
-
Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- Tconvs from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Labeling: Label Tconvs with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.[10][11][12][13][14]
-
Co-culture: Co-culture labeled Tconvs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv) in the presence of T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 beads or soluble antibodies). A control group of Tconvs is cultured without Tregs to establish baseline proliferation.[10][11]
-
Treatment: Add BI-1808 or a control antibody to the co-cultures at varying concentrations.
-
Proliferation Analysis: After a 3-5 day incubation period, assess Tconv proliferation by flow cytometry. The dilution of the proliferation dye corresponds to the extent of cell division.[10][11][12][13]
-
Data Interpretation: A reversal of Treg suppression is indicated by an increase in Tconv proliferation in the presence of BI-1808 compared to the control antibody.
Flow Cytometry for Immune Cell Phenotyping
Flow cytometry is used to identify and quantify different immune cell populations based on the expression of specific cell surface and intracellular markers.
Objective: To quantify the depletion of Tregs (CD4+FoxP3+) and the expansion of CD8+ T cells in response to BI-1808 treatment.
Methodology:
-
Sample Preparation: Obtain peripheral blood or tumor biopsy samples from patients before and after treatment with BI-1808. Process samples to obtain a single-cell suspension.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies targeting specific cell surface markers (e.g., CD3, CD4, CD8, CD25) and, following fixation and permeabilization, intracellular markers (e.g., FoxP3, Ki67).[15]
-
Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of each cell.
-
Gating Strategy: Use a sequential gating strategy to identify specific cell populations. For example, first gate on lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ T cell subsets. Within the CD4+ population, identify Tregs as CD25+FoxP3+.[15]
-
Data Analysis: Quantify the percentage and absolute number of each cell population before and after treatment to assess the effect of BI-1808. An increase in the CD8+/Treg ratio is indicative of a positive anti-tumor immune response.[4]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows associated with BI-1808, the following diagrams are provided.
Caption: BI-1808 blocks TNF-α binding to TNFR2 on Tregs, leading to their depletion and enhanced CD8+ T cell-mediated anti-tumor immunity.
Caption: Workflow for assessing BI-1808's impact on Treg function and immune cell populations.
Conclusion
BI-1808 demonstrates a specific mechanism of action by targeting TNFR2, leading to the depletion of immunosuppressive Tregs and the enhancement of anti-tumor T cell responses. Early clinical data shows promising signs of activity, particularly in heavily pretreated patient populations. Further investigation and direct comparative studies with other TNFR2 antagonists and immunotherapies will be crucial in fully defining its therapeutic potential and specificity. The provided experimental frameworks offer a basis for researchers to independently validate and build upon these findings.
References
- 1. ascopubs.org [ascopubs.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. BI-1808 in solid tumors | BioInvent [bioinvent.com]
- 4. bioinvent.com [bioinvent.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. bioinvent.com [bioinvent.com]
- 8. bioinvent.com [bioinvent.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 14. In vitro Treg suppression assay. [bio-protocol.org]
- 15. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BI-1808: A First-in-Class TNFR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-1808 (formerly OS 1808), a clinical-stage, first-in-class anti-Tumor Necrosis Factor Receptor 2 (TNFR2) monoclonal antibody, with a relevant alternative. This document summarizes key characteristics, preclinical comparative data, and outlines standard experimental methodologies for assessing antibody specificity and cross-reactivity.
Introduction to BI-1808
BI-1808 is a human immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets human TNFR2.[1] Developed by BioInvent International, BI-1808 functions as a ligand-blocking, Treg-depleting antibody.[2] Its primary mechanism of action involves preventing the binding of Tumor Necrosis Factor-alpha (TNF-α) to TNFR2, which is highly expressed on tumor-infiltrating regulatory T cells (Tregs).[2][3] This blockade, coupled with its Fc-gamma receptor (FcγR)-engaging capability, leads to the depletion of immunosuppressive Tregs and the expansion of cytotoxic CD8+ T cells within the tumor microenvironment.[4] BI-1808 is currently under investigation in Phase 1/2a clinical trials for the treatment of various solid tumors and T-cell lymphomas, both as a monotherapy and in combination with anti-PD-1 therapy.[3][5][6]
Comparison with a TNFR2 Agonist: BI-1910
A key alternative approach to targeting TNFR2 is through agonism, which aims to stimulate the activity of effector T cells. BioInvent is also developing BI-1910, a TNFR2 agonist antibody, in parallel with BI-1808.[2] This provides a unique opportunity for a direct comparison of two distinct therapeutic strategies targeting the same receptor.
Preclinical Comparative Data of Murine Surrogate Antibodies
The following table summarizes preclinical data comparing the murine surrogate antibodies for BI-1808 (antagonist/blocker) and BI-1910 (agonist).
| Feature | BI-1808 Surrogate (3F10) | BI-1910 Surrogate (5A05) | Reference |
| Mechanism of Action | Ligand-blocking, Treg depleting | Non-ligand blocking, Agonistic | [2] |
| In Vivo Anti-Tumor Activity | Fc:FcγR-dependent | Fc:FcγR-dependent (major) and independent (minor) | [2] |
| Optimal FcγR Engagement | Preferentially engages activating FcγRs | Preferentially engages the inhibitory FcγR | [2] |
| Effect on T cells | Induces significant tumor-specific T cell responses | Induces significant tumor-specific T cell responses | [2] |
Cross-Reactivity Profile of BI-1808
A critical aspect of therapeutic antibody development is the assessment of its cross-reactivity, which is the potential to bind to unintended targets. An ideal therapeutic antibody exhibits high specificity for its intended target with minimal off-target binding to prevent adverse effects.
As of the latest available public information, a detailed quantitative cross-reactivity profile of BI-1808 against other members of the TNFR superfamily or a broader panel of human proteins has not been published. Such data is typically generated during preclinical development using various immunoassays. The following sections describe the standard experimental protocols used to determine antibody cross-reactivity.
Experimental Protocols for Antibody Cross-Reactivity and Specificity
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA is a widely used method to screen for antibody cross-reactivity against a panel of related or unrelated proteins.
Objective: To determine the binding of BI-1808 to other members of the TNFR superfamily (e.g., TNFR1, CD27, CD30, CD40, etc.) and other irrelevant proteins.
Principle: An indirect ELISA format is typically used. The potential cross-reactive proteins are coated onto microplate wells. The antibody of interest (BI-1808) is then added, and its binding is detected using an enzyme-conjugated secondary antibody that recognizes the primary antibody. The signal generated is proportional to the amount of binding.
Generalized Protocol:
-
Coating: Microtiter plate wells are coated with a solution of the purified recombinant proteins (TNFR superfamily members and negative control proteins) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, the wells are blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The blocking buffer is removed, and the plate is washed. BI-1808 is added to the wells at various concentrations and incubated for 1-2 hours at room temperature.
-
Washing: The primary antibody solution is removed, and the plate is washed as described in step 2.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The secondary antibody solution is removed, and the plate is washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB for HRP) is added to the wells, and the plate is incubated in the dark until a color develops.
-
Signal Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at the appropriate wavelength using a microplate reader. The signal intensity indicates the level of binding.
Surface Plasmon Resonance (SPR) for Specificity and Kinetic Analysis
SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of molecular interactions.
Objective: To precisely measure the binding affinity (KD) and the association (ka) and dissociation (kd) rates of BI-1808 to TNFR2 and potential off-targets.
Principle: One molecule (the ligand, e.g., TNFR2) is immobilized on a sensor chip. The other molecule (the analyte, e.g., BI-1808) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in response units (RU).
Generalized Protocol:
-
Ligand Immobilization: Recombinant human TNFR2 is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Other TNFR superfamily members are immobilized on separate flow cells to test for cross-reactivity.
-
Analyte Injection: A series of concentrations of BI-1808 are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding (association) and subsequent unbinding (dissociation) are monitored in real-time.
-
Regeneration: The sensor surface is regenerated using a specific buffer to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd) and the affinity (KD).
Bio-Layer Interferometry (BLI) for High-Throughput Screening
BLI is another label-free technology that can be used for high-throughput screening of antibody binding and specificity.
Objective: To rapidly screen the binding of BI-1808 against a large panel of proteins to identify potential off-target interactions.
Principle: A biosensor tip is coated with the antibody of interest (BI-1808). The tip is then dipped into wells containing different potential binding partners. Changes in the interference pattern of light reflected from the tip surface indicate binding.
Generalized Protocol:
-
Antibody Immobilization: BI-1808 is loaded onto biosensors (e.g., anti-human IgG Fc capture biosensors).
-
Baseline: A baseline is established by dipping the biosensors into a buffer-containing microplate.
-
Association: The biosensors are moved to a microplate containing a dilution series of the target protein (TNFR2) and a panel of potential off-target proteins.
-
Dissociation: The biosensors are then moved back to the baseline buffer to measure dissociation.
-
Data Analysis: The binding curves are analyzed to determine binding kinetics and affinity.
Signaling Pathways and Experimental Workflows
BI-1808 Mechanism of Action
Caption: Mechanism of action of BI-1808 in the tumor microenvironment.
Experimental Workflow for Cross-Reactivity Screening using ELISA
Caption: Generalized workflow for ELISA-based cross-reactivity screening.
References
Independent Validation of BI-1808's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent BI-1808 with alternative therapeutic strategies. Experimental data is presented to support the analysis of its mechanism of action, alongside detailed methodologies for key experiments.
Executive Summary
BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1] Its primary mechanism of action is the blockade of the interaction between TNFR2 and its ligand, tumor necrosis factor-alpha (TNF-α).[2][3][4] This action leads to a cascade of anti-tumor effects within the tumor microenvironment, primarily through the depletion of regulatory T cells (Tregs) and the subsequent expansion and activation of cytotoxic CD8+ T cells.[2][3][4][5] Clinical trial data has demonstrated BI-1808's potential as both a monotherapy and in combination with other immunotherapies, such as the PD-1 inhibitor pembrolizumab (B1139204).[6][7][8] This guide will delve into the experimental validation of this mechanism and compare it with an alternative anti-TNFR2 agent, BI-1910, and the widely used checkpoint inhibitor, pembrolizumab.
Mechanism of Action of BI-1808
BI-1808's therapeutic effect is centered on its ability to modulate the immune response within the tumor microenvironment. TNFR2 is highly expressed on tumor-associated Tregs, which are immunosuppressive cells that hinder the body's natural anti-tumor immune response.[6]
The proposed signaling pathway for BI-1808's action is as follows:
Comparative Analysis of Therapeutic Agents
This section compares BI-1808 with an alternative anti-TNFR2 antibody, BI-1910, and the PD-1 inhibitor, pembrolizumab.
| Feature | BI-1808 | BI-1910 | Pembrolizumab (Keytruda®) |
| Target | Tumor Necrosis Factor Receptor 2 (TNFR2) | Tumor Necrosis Factor Receptor 2 (TNFR2) | Programmed Cell Death Protein 1 (PD-1) |
| Mechanism of Action | Antagonist: Blocks TNF-α binding to TNFR2, leading to FcγR-dependent depletion of Tregs.[3][4] | Agonist: Stimulates TNFR2 signaling, enhancing the activation and proliferation of CD4+ and CD8+ T cells.[9] | Checkpoint Inhibitor: Blocks the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, restoring T-cell-mediated anti-tumor immunity.[2][5][10][11] |
| Primary Effect on Immune Cells | Depletion of tumor-infiltrating Tregs and expansion of CD8+ T cells.[3][4][5] | Activation and proliferation of both CD4+ and CD8+ T cells.[9] | Reactivation of exhausted T cells.[2] |
| Clinical Development Status | Phase 2a clinical trials ongoing, both as monotherapy and in combination with pembrolizumab.[6][7][8] | Phase 1 clinical trial completed; development currently paused.[12] | Approved for the treatment of various cancers.[10][11] |
Experimental Data and Protocols
The following sections provide a summary of the experimental data supporting the mechanism of action for each agent and detailed protocols for key experiments.
BI-1808: Experimental Validation
1. In Vivo Anti-Tumor Efficacy
Preclinical studies in immune-competent mouse models have demonstrated that a murine surrogate of BI-1808 exhibits potent anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody.[5] In models with partial sensitivity to checkpoint blockade, the combination therapy resulted in complete tumor eradication.[5]
Experimental Protocol: In Vivo Murine Tumor Models
-
Animal Models: Syngeneic tumor models (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are established in immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Implantation: A specific number of tumor cells (e.g., 1x10^6 cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, BI-1808 surrogate monotherapy, anti-PD-1 monotherapy, and combination therapy. Antibodies are administered intraperitoneally or intravenously at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width^2).
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or show signs of ulceration. Survival is monitored.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (Tregs, CD8+ T cells, etc.).
2. Treg Depletion and CD8+ T Cell Expansion in Patients
A key aspect of BI-1808's mechanism of action is the alteration of the tumor immune landscape. Tumor biopsies from patients treated with BI-1808 have shown a significant reduction in Treg cells and a corresponding increase in the ratio of CD8+ T cells to Tregs.[13]
Experimental Protocol: Immunofluorescence Staining of Tumor Biopsies
-
Biopsy Collection: Tumor biopsies are obtained from patients before and after treatment with BI-1808.
-
Tissue Processing: Biopsies are fixed in formalin and embedded in paraffin (B1166041) (FFPE).
-
Immunofluorescence Staining:
-
FFPE sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate-based buffer.
-
Sections are blocked to prevent non-specific antibody binding.
-
Primary antibodies targeting CD8 (a marker for cytotoxic T cells) and FoxP3 (a marker for Tregs) are applied and incubated overnight.
-
Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
Nuclear counterstaining is performed with DAPI.
-
-
Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The number of CD8+ and FoxP3+ cells within the tumor area is quantified using image analysis software to determine the CD8+/Treg ratio.
BI-1910: An Alternative Anti-TNFR2 Approach
BI-1910 is a TNFR2 agonist, meaning it stimulates the receptor instead of blocking it.[9] This leads to the activation and expansion of both CD4+ and CD8+ T cells.[9] Preclinical models showed that BI-1910 in combination with an anti-PD-1 antibody had an additive anti-tumor effect.[9]
Experimental Protocol: In Vitro T Cell Activation Assay
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. CD4+ and CD8+ T cells are then purified.
-
Cell Culture: T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to provide a primary activation signal.
-
Treatment: Increasing concentrations of BI-1910 are added to the cell cultures.
-
Proliferation Assay: T cell proliferation is measured using a dye dilution assay (e.g., CFSE) and analyzed by flow cytometry.
-
Cytokine Analysis: Supernatants from the cell cultures are collected to measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) by ELISA or multiplex bead array.
Pembrolizumab: A Standard of Care Immunotherapy
Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on T cells.[14] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells, pembrolizumab releases the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[5][11]
Experimental Protocol: PD-1/PD-L1 Blockade Assay
-
Cell Lines: A reporter cell line expressing human PD-1 and an NFAT-responsive luciferase gene is co-cultured with a cell line expressing human PD-L1 and a T-cell receptor (TCR) activator.
-
Treatment: Increasing concentrations of pembrolizumab are added to the co-culture.
-
Mechanism: Engagement of PD-1 by PD-L1 inhibits TCR signaling, resulting in low luciferase activity. Pembrolizumab blocks this interaction, restoring TCR signaling and leading to a dose-dependent increase in luciferase expression.
-
Readout: Luciferase activity is measured using a luminometer.
Conclusion
BI-1808 represents a novel immunotherapeutic approach that targets the tumor microenvironment by depleting immunosuppressive Tregs and promoting the activity of cytotoxic T cells. This mechanism is distinct from that of TNFR2 agonists like BI-1910 and checkpoint inhibitors such as pembrolizumab. The experimental data gathered from preclinical and clinical studies provide a strong validation for the proposed mechanism of action of BI-1808. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of targeting the TNFR2 pathway in oncology. The ongoing clinical trials will continue to provide valuable insights into the efficacy and safety of BI-1808 in various cancer types.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. bioinvent.com [bioinvent.com]
- 3. ascopubs.org [ascopubs.org]
- 4. bioinvent.com [bioinvent.com]
- 5. researchgate.net [researchgate.net]
- 6. BI-1808 in solid tumors | BioInvent [bioinvent.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. BioInvent Presents Promising Clinical Efficacy and Safety for anti-TNFR2 agent BI-1808 at ASCO 2024 | BioInvent [bioinvent.com]
- 9. bioinvent.com [bioinvent.com]
- 10. promega.com [promega.com]
- 11. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioInvent's BI-1910 Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 13. bioinvent.com [bioinvent.com]
- 14. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
Benchmarking BI-1808: A Comparative Analysis in Oncology
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Review of the Investigational Anti-TNFR2 Antibody, BI-1808, Against Published Data for Select Cancers.
This guide provides a comprehensive performance comparison of BI-1808, a first-in-class anti-Tumor Necrosis Factor Receptor 2 (TNFR2) monoclonal antibody, against established and investigational therapies for Cutaneous T-Cell Lymphoma (CTCL) and advanced solid tumors. The data presented is collated from publicly available clinical trial results and scientific publications, offering a detailed overview for researchers, scientists, and drug development professionals.
Executive Summary
BI-1808 is an investigational human IgG1 monoclonal antibody designed to block the interaction of TNFR2 with its ligand, TNF-α. This mechanism of action is intended to lead to the depletion of intratumoral regulatory T cells (Tregs) and the expansion of CD8+ T cells, thereby enhancing the body's anti-tumor immune response. Clinical trial data has shown promising single-agent activity and a favorable safety profile for BI-1808 in heavily pretreated patient populations. This guide will delve into the specifics of its performance in comparison to other therapeutic agents.
Performance Data in Cutaneous T-Cell Lymphoma (CTCL)
The most robust data for BI-1808's efficacy comes from the ongoing Phase 1/2a clinical trial (NCT04752826), particularly in patients with relapsed or refractory CTCL, including Mycosis Fungoides (MF) and Sézary Syndrome (SS). Below is a comparative summary of BI-1808's performance against two approved targeted therapies for this indication: mogamulizumab and brentuximab vedotin.
| Metric | BI-1808 (Monotherapy) | Mogamulizumab | Brentuximab Vedotin | Physician's Choice (Methotrexate or Bexarotene) |
| Trial | NCT04752826 (Phase 2a) | MAVORIC (Phase 3)[1] | ALCANZA (Phase 3)[2][3] | ALCANZA (Phase 3)[2][3] |
| Patient Population | Relapsed/Refractory CTCL | Relapsed/Refractory MF/SS | CD30-Expressing MF/pcALCL | CD30-Expressing MF/pcALCL |
| Objective Response Rate (ORR) | 46% (6/13 evaluable patients) | 28%[1][4] | 56.3% | 12.5%[3] |
| Complete Response (CR) | 1/13 (Sézary Syndrome patient) | Not explicitly stated in summary | 17.2%[2] | 1.6%[2] |
| Partial Response (PR) | 5/13 (4 MF, 1 SS) | Not explicitly stated in summary | Not explicitly stated in summary | Not explicitly stated in summary |
| Disease Control Rate (DCR) | 92% (12/13 evaluable patients) | Not explicitly stated in summary | Not explicitly stated in summary | Not explicitly stated in summary |
| Progression-Free Survival (PFS) | Not yet reported | 7.7 months[4] | 16.7 months[2][5] | 3.5 months[2][5] |
| Key Adverse Events (Grade ≥3) | No Grade 3 or higher related AEs reported | Not detailed in summary | Peripheral Neuropathy (Grade 3: 6 patients)[2] | Not detailed in summary |
Performance Data in Advanced Solid Tumors
BI-1808 is also being evaluated in patients with various advanced solid malignancies who have progressed on standard therapies. The data is still emerging, but early results show single-agent activity. Below is a summary of available data for BI-1808 and other third-line treatment options for advanced solid tumors. It is important to note that these are not head-to-head comparisons and patient populations may vary across trials.
| Metric | BI-1808 (Monotherapy) | Pembrolizumab (B1139204) (Monotherapy) | Regorafenib (B1684635) | Trifluridine/Tipiracil (FTD/TPI) |
| Trial | NCT04752826 (Phase 1/2a) | KEYNOTE-028 & KEYNOTE-158 (Pooled Analysis)[6] | CORRECT & CONCUR | RECOURSE |
| Patient Population | Advanced Solid Malignancies (heavily pretreated) | Extensive-Stage Small Cell Lung Cancer (3rd line or later)[6] | Metastatic Colorectal Cancer (mCRC) (3rd line)[7][8] | Metastatic Colorectal Cancer (mCRC) (3rd line) |
| Objective Response Rate (ORR) | 1 iPR out of 20 evaluable patients (metastatic GIST) | 19%[6] | ~1% (monotherapy) | ~1.6% (monotherapy) |
| Disease Control Rate (DCR) | 6 patients with Stable Disease (SD) | 37% (ORR + SD) | Not explicitly stated in summary | Not explicitly stated in summary |
| Overall Survival (OS) | Not yet reported | Median: 7.7 months[6] | Median: 6.4 - 8.8 months[7][9] | Median: 7.1 months[10] |
| Progression-Free Survival (PFS) | Not yet reported | Median: 2.0 months[6] | Median: 1.9 - 3.2 months[7] | Median: 2.0 months |
| Key Adverse Events (Grade ≥3) | No Grade 3/4 related AEs reported in monotherapy arm | Not detailed in summary | Hand-foot skin reaction, fatigue, diarrhea, hypertension | Neutropenia, nausea, vomiting, diarrhea |
Experimental Protocols
BI-1808 Phase 1/2a Clinical Trial (NCT04752826)
This is a multicenter, open-label, first-in-human study evaluating the safety, tolerability, and preliminary efficacy of BI-1808 as a single agent and in combination with pembrolizumab in patients with advanced malignancies who have progressed on standard therapy.[11][12]
-
Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of BI-1808 as a monotherapy and in combination with pembrolizumab.[11][13]
-
Phase 2a (Dose Expansion): To assess the anti-tumor activity of BI-1808 at the RP2D in specific cohorts, including CTCL and various solid tumors.[13]
-
Key Inclusion Criteria: Patients with histologically confirmed advanced malignancies who are intolerant of, refuse, or are not eligible for standard anticancer therapy, and have at least one measurable lesion.[11]
-
Key Exclusion Criteria: Active CNS metastases, prior treatment with a TNFR2 agonist, and receipt of chemotherapy or immunotherapy within 4 weeks of the first dose of BI-1808.[11]
-
Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), disease control rate (DCR), and progression-free survival (PFS).
Signaling Pathways and Mechanisms of Action
BI-1808 Signaling Pathway
BI-1808 targets TNFR2, which is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment. By blocking the binding of TNF-α to TNFR2, BI-1808 is designed to deplete these immunosuppressive Tregs and promote the expansion and activation of cytotoxic CD8+ T cells, leading to an enhanced anti-tumor immune response.
Caption: Mechanism of action of BI-1808 in the tumor microenvironment.
Mogamulizumab Signaling Pathway
Mogamulizumab is a monoclonal antibody that targets C-C chemokine receptor 4 (CCR4), a receptor expressed on the surface of malignant T cells in certain lymphomas. By binding to CCR4, mogamulizumab is thought to induce antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the destruction of tumor cells.[14][15][16][17]
Caption: Mechanism of action of Mogamulizumab leading to ADCC.
Brentuximab Vedotin Experimental Workflow
Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets the CD30 protein, which is often found on the surface of lymphoma cells. The antibody component delivers a potent cytotoxic agent, monomethyl auristatin E (MMAE), directly to the cancer cells.[18][19][20][21]
Caption: Experimental workflow of Brentuximab Vedotin.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Randomized phase 3 ALCANZA study of brentuximab vedotin vs physician's choice in cutaneous T-cell lymphoma: final data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of the phase III ALCANZA trial – brentuximab vedotin found to be superior compared to methotrexate or bexarotene in patients with R/R CD30+ Cutaneous T-Cell Lymphoma [lymphomahub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The ASCO Post [ascopost.com]
- 6. Pembrolizumab as Third-Line Option for Extensive-Stage SCLC - The ASCO Post [ascopost.com]
- 7. Efficacy and safety of regorafenib in the treatment of metastatic colorectal cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Regorafenib therapy as a third-line treatment for metastatic colorectal cancer: A single center long term experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Trifluridine/Tipiracil-Containing Combinations in Colorectal Cancer and Other Advanced Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. assaygenie.com [assaygenie.com]
- 16. What is the mechanism of Mogamulizumab-KPKC? [synapse.patsnap.com]
- 17. Mogamulizumab - NCI [dctd.cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to BI-1808 and Other Anti-TNFR2 Antibodies for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BI-1808 (formerly OS-1808), a clinical-stage anti-Tumor Necrosis Factor Receptor 2 (TNFR2) monoclonal antibody, with other notable anti-TNFR2 antibodies in development. This document is intended to serve as a resource for researchers and professionals in the field of immunotherapy and drug development, offering a side-by-side look at the available pre-clinical and clinical data to inform research and development decisions.
BI-1808 is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets TNFR2.[1] Its primary mechanism of action involves blocking the interaction between TNFR2 and its ligand, tumor necrosis factor-alpha (TNF-α).[2][3] This blockade, combined with its FcγR-dependent function, leads to the depletion of tumor-associated regulatory T cells (Tregs) and the expansion of intratumoral CD8+ T cells, thereby promoting an anti-tumor immune response.[2]
Comparative Analysis of Anti-TNFR2 Antibodies
The following table summarizes the key characteristics of BI-1808 and a selection of alternative anti-TNFR2 antibodies. This comparison is based on publicly available data and is intended for informational purposes.
| Antibody | Target | Mechanism of Action | Binding Affinity (to human TNFR2) | Selectivity (over TNFR1) | Functional Effects | Developer |
| BI-1808 | TNFR2 | Antagonist / Ligand Blocker, FcγR-dependent Treg depletion | Not publicly available | Selective for TNFR2 | Depletes intratumoral Tregs, expands intratumoral CD8+ T cells.[2] | BioInvent |
| AN3025 | TNFR2 | Antagonist / Competes with TNF-α | EC50 = 0.052 nM[4] | Does not bind to human TNFR1[4] | Enhances T effector cell proliferation and IFNγ production.[4] | Adlai Nortye |
| HFB3-1 & HFB3-14 | TNFR2 | Agonist / Enhances TNF-α binding | Sub- to single-digit nM Kd | Does not recognize TNFR1[5] | Stimulate activated CD4+ and CD8+ T-cells and enhance their proliferation.[5][6] | HiFiBiO Therapeutics |
| BI-1910 | TNFR2 | Agonist | Not publicly available | Selective for TNFR2 | Agonizes T cells, mediates CD4+ and CD8+ T cell activation.[7] | BioInvent |
Signaling Pathway and Experimental Workflows
To further understand the context of these therapeutic antibodies, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for antibody characterization.
Caption: TNFR2 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for antibody binding affinity determination.
Experimental Protocols
Determination of Antibody-Antigen Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of an anti-TNFR2 antibody to recombinant human TNFR2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TNFR2 (ligand)
-
Anti-TNFR2 antibody (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the recombinant human TNFR2 at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Surface Deactivation: Inject ethanolamine (B43304) to block any remaining active esters on the sensor surface.
-
Analyte Binding: Inject a series of concentrations of the anti-TNFR2 antibody over the sensor surface at a constant flow rate. A running buffer injection serves as a blank.
-
Dissociation: After the association phase, allow the running buffer to flow over the chip to monitor the dissociation of the antibody from the immobilized TNFR2.
-
Regeneration: Inject the regeneration solution to remove the bound antibody and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.
Cell-Based T-cell Proliferation Assay
Objective: To assess the functional effect of anti-TNFR2 antibodies on the proliferation of T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 antibody (for T-cell stimulation)
-
Anti-TNFR2 antibodies (test articles)
-
Isotype control antibody
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
T-cell Isolation: Isolate T-cells from healthy donor PBMCs using a negative selection T-cell isolation kit.
-
Cell Staining: Label the isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Cell Seeding: Wash the coated plate to remove unbound anti-CD3. Seed the labeled T-cells at a density of 1 x 10^5 cells/well.
-
Antibody Treatment: Add serial dilutions of the anti-TNFR2 antibodies, isotype control, or media alone to the respective wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The proliferation of T-cells is measured by the dilution of the cell proliferation dye.
-
Data Analysis: Quantify the percentage of proliferated cells in each treatment group. Compare the proliferation induced by the anti-TNFR2 antibodies to the isotype control and media control.
References
Safety Operating Guide
Proper Disposal of OS 1808 (Osmium Tetroxide): A Guide for Laboratory Professionals
For the purpose of this guide, "OS 1808" is interpreted as Osmium Tetroxide (OsO₄), a highly toxic and volatile substance commonly used in laboratories. Proper handling and disposal are critical to ensure the safety of researchers and the environment.
This document provides essential safety and logistical information for the proper disposal of Osmium Tetroxide. Adherence to these procedural steps is mandatory for all laboratory personnel.
Immediate Safety and Handling Precautions
Osmium Tetroxide is acutely toxic, a severe irritant to the eyes and respiratory tract, and can cause irreversible eye damage, including blindness.[1] It also poses long-term toxicity risks to the liver and kidneys.[1] All handling of Osmium Tetroxide and its waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles.
Neutralization of Osmium Tetroxide Waste
Prior to disposal, Osmium Tetroxide solutions must be neutralized to reduce their hazardous properties. Two primary methods are recommended:
1. Neutralization with Vegetable Oil:
This method is effective for solutions of Osmium Tetroxide. Corn oil is preferred due to its high percentage of unsaturated bonds.[1][2][3][4]
| Parameter | Guideline |
| Neutralizing Agent | Vegetable Oil (Corn Oil preferred)[1][2][3][4] |
| Ratio | 2 parts oil to 1 part 2% OsO₄ solution[1][2][3] |
| Procedure | 1. Pour the corn oil into the OsO₄ solution.[1][2][3] 2. Wait for the solution to turn completely black.[1][2][3] |
| Verification | Hold a piece of filter paper soaked in corn oil over the solution. If the paper blackens, the OsO₄ is not fully neutralized, and more oil should be added.[1][3][4][5] |
2. Neutralization with Sodium Sulfide (B99878) or Sodium Sulfite:
Aqueous solutions contaminated with Osmium Tetroxide can be neutralized by the addition of sodium sulfide or sodium sulfite, which reduces the Osmium Tetroxide to less hazardous forms.[1][3][4][5]
Step-by-Step Disposal Protocol
-
Neutralization: Following one of the methods described above, ensure all Osmium Tetroxide waste is fully neutralized within a chemical fume hood.
-
Waste Collection:
-
Liquids: Collect the neutralized solution in a designated, sealed, and properly labeled hazardous waste container.[5]
-
Solids: All materials contaminated with Osmium Tetroxide, such as pipette tips, gloves, and empty containers, must be collected in a separate, sealable, and puncture-proof container.[1][3] These are considered hazardous waste.
-
-
Labeling: Affix a hazardous waste label to all waste containers, clearly identifying the contents as "Hazardous Waste: Neutralized Osmium Tetroxide" and listing all components.
-
Storage: Store waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour any Osmium Tetroxide waste, neutralized or not, down the drain. [1]
Experimental Workflow for Osmium Tetroxide Disposal
Caption: Workflow for the safe neutralization and disposal of Osmium Tetroxide waste.
Logical Relationship of Safety Requirements
Caption: Hierarchy of controls for managing Osmium Tetroxide hazards.
References
- 1. Osmium Tetroxide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. purdue.edu [purdue.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. How dispose of Osmium Tetroxide OsO4 Waste (protocole Harvard University - USA). - EM Grade [em-grade.com]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
Essential Safety and Handling Protocols for OS 1808 (Presumed to be Osmium Tetroxide)
Disclaimer: The identifier "OS 1808" does not correspond to a standard chemical name or CAS number. The following safety and handling information is provided for Osmium Tetroxide (OsO₄), a highly toxic and volatile crystalline solid, which may be designated by an internal identifier such as "this compound" in a laboratory or industrial setting. Researchers, scientists, and drug development professionals must first positively identify the chemical they are handling before proceeding with any operations.
Osmium Tetroxide is a potent oxidizing agent that is highly toxic upon inhalation, ingestion, or skin contact.[1][2][3] It can cause severe irritation to the eyes, skin, and respiratory tract, with exposure potentially leading to pulmonary edema, blindness, and other serious health effects.[1][3] All handling of this substance must be conducted with stringent safety measures in place.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to Osmium Tetroxide. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Specifications and Usage Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect the entire face. |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Latex gloves are not suitable.[1][2] Change gloves frequently, especially if contaminated, torn, or punctured. |
| Body | Laboratory Coat | A buttoned lab coat should be worn at all times. Consider a chemical-resistant apron for added protection during procedures with a high risk of splashing. |
| Respiratory | NIOSH-Approved Respirator | A full-face respirator with appropriate cartridges for osmium tetroxide vapor should be used, especially when working with the solid form or concentrated solutions. |
Handling and Storage Procedures
All work with Osmium Tetroxide must be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][2][4]
Operational Plan:
-
Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible and unobstructed.[2][4]
-
Containment: Line the work surface within the fume hood with plastic-backed absorbent pads to contain any potential spills.[5]
-
Weighing: If working with the solid form, it is preferable to purchase pre-weighed ampules to avoid generating dust. If weighing is necessary, it must be done with extreme care inside the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the Osmium Tetroxide to the solvent while stirring within the fume hood.
-
Post-Handling: After completion of work, decontaminate all surfaces and equipment.
Storage Plan:
| Storage Condition | Requirement |
| Container | Store in the original, tightly sealed container. |
| Secondary Containment | Place the primary container within a compatible, unbreakable, and sealed secondary container.[4][5] |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials such as organic materials, reducing agents, and acids.[3] The storage area should be clearly labeled with a warning sign indicating the presence of Osmium Tetroxide. |
| Security | Store in a locked cabinet or refrigerator to restrict access to authorized personnel only.[1][5] |
Disposal Plan
All waste contaminated with Osmium Tetroxide is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing paper should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
Decontamination: All glassware and equipment must be decontaminated before being removed from the fume hood. This can be achieved by rinsing with corn oil or a solution of sodium sulfite (B76179) or sodium sulfide, which reduces osmium tetroxide to a less hazardous form.[2][5]
Disposal Workflow:
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air immediately. |
Spill Response:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Secure: Prevent entry to the contaminated area.
-
Cleanup: Only personnel trained in hazardous spill cleanup should proceed. For small spills, use a commercial spill kit or absorbent material soaked in corn oil or sodium sulfite solution to neutralize and contain the spill.[2]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling Osmium Tetroxide and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
